Neohesperidin
Description
Neohesperidin is a natural product found in Citrus maxima, Citrus wilsonii, and other organisms with data available.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKVCXINMKCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13241-33-3 | |
| Record name | Neohesperidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 °C | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deciphering the Mechanism of Action: Neohesperidin as a Targeted Inhibitor of NF-κB Signaling Pathways
Executive Summary
Neohesperidin, a natural flavanone glycoside predominantly extracted from citrus fruits, has emerged as a potent pharmacological agent in the modulation of chronic inflammation, neurodegeneration, and bone resorption. Central to its therapeutic efficacy is its targeted disruption of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. For drug development professionals and researchers, understanding the precise molecular nodes at which this compound intervenes is critical for optimizing its bioavailability and translating its in vitro success into clinical applications. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and a self-validating experimental framework for studying this compound's inhibition of NF-κB.
Mechanistic Architecture: How this compound Disrupts NF-κB Signaling
The canonical NF-κB pathway is a primary regulator of inflammatory and immune responses. In an unstimulated state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor protein IκBα. This compound exerts its anti-inflammatory effects by intercepting this pathway at multiple hierarchical levels:
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Upstream Receptor Modulation: Inflammatory stimuli such as Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor κB Ligand (RANKL) bind to cell surface receptors (TLR4 and RANK, respectively). This compound has been shown to suppress TLR4 activation, thereby dampening the initial signal cascade before it can propagate intracellularly[1].
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Kinase Cascade Inhibition: Upon receptor activation, a complex of kinases including TAK1 and Mitogen-Activated Protein Kinases (MAPKs like ERK, JNK, and p38) are phosphorylated. This compound directly inhibits the excessive activation of these upstream kinases[2], preventing the subsequent activation of the IκB Kinase (IKK) complex.
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IκBα Stabilization and Nuclear Exclusion: By blocking IKK activation, this compound prevents the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκBα. Consequently, the p65/p50 heterodimer remains trapped in the cytoplasm. This halts the nuclear translocation of p65, definitively silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and osteoclastic markers (Cathepsin K, TRAP)[3][4].
Diagram 1: this compound-mediated inhibition of the canonical NF-κB signaling pathway.
Quantitative Efficacy Across Disease Models
The pleiotropic nature of this compound allows it to be effective across various tissue types. The table below synthesizes quantitative and qualitative outcomes from recent in vitro and in vivo studies, highlighting the compound's dose-dependent efficacy in suppressing NF-κB-driven pathologies.
| Pathology Model | Inducer | This compound Dose/Format | Key NF-κB Pathway Outcomes | Source |
| Osteoporosis (In vitro / In vivo) | RANKL / Ovariectomy | Varies | Suppressed NF-κB activity; inhibited RANKL-induced calcium signaling, Cathepsin K, and TRAP expression. | [3] |
| Parkinson's Disease (In vivo) | MPTP | Oral Administration | Inhibited excessive activation of NF-κB and MAPK pathways; significantly reduced neuroinflammation. | [2] |
| Mastitis / Vascular Dysfunction | LPS | 50–200 mg/kg | Suppressed TLR4/NF-κB signaling; decreased phosphorylation of TAK1, ERK1/2; reduced TNF-α, IL-1β. | [1] |
| Pulmonary Fibrosis (In vivo) | Bleomycin | Intraperitoneal | Inhibited IκB/NF-κB and TGF-β1/Smad3 pathways; reduced collagen-1 and inflammatory markers. | [4] |
Self-Validating Experimental Protocol: NF-κB Nuclear Translocation Assay
To rigorously evaluate the inhibitory effect of this compound on NF-κB, researchers must employ methodologies that isolate specific mechanistic steps. The following protocol details a self-validating workflow for assessing p65 nuclear translocation in RAW 264.7 murine macrophages.
Expertise & Causality Note: Why subcellular fractionation? Analyzing whole-cell lysates via Western blot will only show total p65 levels, which rarely change during acute inflammation. The true marker of NF-κB activation is its physical movement from the cytosol to the nucleus. Fractionation is therefore non-negotiable for mechanistic validation.
Step-by-Step Methodology
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Cell Culturing and Synchronization:
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Action: Seed RAW 264.7 cells at
cells/well in 6-well plates. Incubate overnight. Replace media with serum-free DMEM for 4 hours prior to treatment. -
Causality: Serum starvation synchronizes the cell cycle and eliminates background NF-κB activation caused by growth factors present in Fetal Bovine Serum (FBS), ensuring a clean baseline.
-
-
Pre-treatment with this compound:
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Action: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 μM) for 2 hours. Ensure a parallel vehicle control (e.g., 0.1% DMSO) is maintained.
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Causality: Pre-treatment allows the flavonoid to accumulate intracellularly and interact with target kinases (like TAK1/IKK) before the inflammatory cascade is triggered.
-
-
Acute LPS Stimulation:
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Action: Add LPS (1 μg/mL) to the wells for exactly 30 to 60 minutes.
-
Causality: NF-κB translocation is a rapid, transient event. Prolonged exposure (e.g., 24 hours) leads to secondary feedback loops and cytokine-induced apoptosis, which obscures the primary signaling data.
-
-
Subcellular Fractionation:
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Action: Wash cells with ice-cold PBS. Lyse using a hypotonic buffer (containing NP-40) to disrupt the plasma membrane while leaving the nuclear envelope intact. Centrifuge to separate the cytosolic fraction (supernatant) from the intact nuclei (pellet). Lyse the nuclear pellet with a hypertonic buffer.
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Causality: This physical separation is the only definitive way to prove that this compound traps p65 in the cytosol.
-
-
Immunoblotting and Normalization:
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Action: Run fractions on SDS-PAGE. Probe for p65 and IκBα. Crucially, probe the cytosolic fraction with GAPDH and the nuclear fraction with Lamin B1.
-
Causality: Lamin B1 and GAPDH act as purity controls. If GAPDH appears in the nuclear fraction, the nuclei were ruptured during step 4, invalidating the translocation data. This makes the protocol a self-validating system.
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Diagram 2: Step-by-step experimental workflow for NF-κB nuclear translocation assay.
Translational Considerations for Drug Development
While native this compound demonstrates profound in vitro efficacy, its clinical translation is often bottlenecked by oral bioavailability and rapid metabolism. Drug development professionals are increasingly focusing on structural derivatives and metabolites. For instance, this compound dihydrochalcone (NHDC)—a synthetic derivative and widely used sweetener—and its natural metabolite dihydrocaffeic acid (DHCA) have shown remarkable ability to suppress NF-κB expression and regulate lipid metabolism in adipocyte and macrophage co-cultures[3][5]. Formulating this compound into nano-delivery systems or utilizing its chalcone derivatives represents the next frontier in leveraging this flavonoid for chronic inflammatory and neurodegenerative therapies.
References
1.[3] Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[2] Orally administered this compound attenuates MPTP-induced neurodegeneration by inhibiting inflammatory responses and regulating intestinal flora in mice. RSC Publishing. Available at:[Link] 3.[1] Orally Administered this compound (Neo) Alleviates Lipopolysaccharide-Induced Mastitis by Suppressing TLR4/NF-κB and Activating AMPK/Nrf2/HO-1 Signaling, and Regulating Intestinal Flora Structure. ResearchGate. Available at:[Link] 4.[4] Current Update on Role of Hesperidin in Inflammatory Lung Diseases: Chemistry, Pharmacology, and Drug Delivery Approaches. National Center for Biotechnology Information (PMC). Available at:[Link] 5.[5] Sweeteners and the Gut Microbiome: Effects on Gastrointestinal Cancers. Preprints.org. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Orally administered this compound attenuates MPTP-induced neurodegeneration by inhibiting inflammatory responses and regulating intestinal flora in mi ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04714H [pubs.rsc.org]
- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Update on Role of Hesperidin in Inflammatory Lung Diseases: Chemistry, Pharmacology, and Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
The Antioxidant Capacity of Neohesperidin: Mechanisms of ROS Scavenging and Nrf2/ARE Pathway Modulation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Oxidative stress, driven by the overproduction of Reactive Oxygen Species (ROS), is a foundational pathology in neurodegeneration, ischemia-reperfusion injury, and metabolic disorders. Neohesperidin, a naturally occurring flavanone glycoside abundant in citrus fruits, and its hydrogenated derivative, this compound dihydrochalcone (NHDC), have emerged as highly potent antioxidant agents.
Unlike conventional antioxidants that rely solely on direct radical quenching, this compound exhibits a dual-action mechanism. It provides immediate stabilization of free radicals via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), while simultaneously orchestrating a sustained cellular defense by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling axis. This whitepaper synthesizes the structural basis of this compound's antioxidant capacity, provides field-proven, self-validating experimental protocols for ROS quantification, and maps the intracellular signaling pathways critical for drug development applications.
Structural Basis and Direct ROS Scavenging Profiling
The antioxidant efficacy of this compound and NHDC is intrinsically linked to their molecular architecture. The presence of a 2′,6′-di-OH moiety in the dihydrochalcone structure facilitates exceptional electron transfer and hydrogen donation capabilities due to resonance stabilization with the adjacent keto group. This structural advantage allows NHDC to act as a potent scavenger against highly reactive species, particularly hypochlorous acid (HOCl) and hydrogen peroxide (H2O2).
In comparative in vitro models, NHDC demonstrates superior scavenging kinetics compared to structurally related compounds like phloridzin, particularly against non-radical ROS that cause severe protein degradation and DNA strand breakage [1].
Quantitative Data: Comparative ROS Scavenging Capacity
The following table summarizes the direct ROS scavenging efficiency of NHDC versus Phloridzin at a standardized concentration of 100 mM.
| Reactive Oxygen Species (ROS) | NHDC Scavenging Effect (%) | Phloridzin Scavenging Effect (%) | Mechanistic Target |
| Superoxide Radical (•O2-) | 43.5 ± 1.4 | 45.7 ± 1.9 | Lipid peroxidation initiation |
| Hydroxyl Radical (•OH) | 26.5 ± 2.8 | 26.7 ± 4.6 | DNA strand cleavage |
| Hydrogen Peroxide (H2O2) | 73.5 ± 0.9 | 32.5 ± 1.4 | Fenton reaction precursor |
| Hypochlorous Acid (HOCl) | 93.5 ± 1.4 | 76.0 ± 1.4 | Protein degradation / Inflammation |
Data derived from in vitro spectrophotometric and electrophoretic degradation assays [1].
In Vitro Assay Methodologies: Self-Validating Protocols
To accurately quantify the antioxidant capacity of this compound, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that environmental variables do not yield false positives.
Fig 1: Experimental workflow for spectrophotometric ROS scavenging assays.
Protocol 1: Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay
Causality: The ABTS assay is highly suitable for this compound because it measures both hydrophilic and lipophilic antioxidant capacities. Potassium persulfate is used to oxidize ABTS into a stable radical cation (ABTS•+), which has a distinct absorption maximum at 734 nm, minimizing background interference from the flavonoid's own UV absorption [2].
-
Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in total darkness at room temperature for 12–16 hours to ensure complete radical formation.
-
Standardization: Dilute the ABTS•+ working solution with distilled water or ethanol until the absorbance at 734 nm reaches exactly 0.80 ± 0.02.
-
Reaction: Add 50 µL of this compound sample to 950 µL of the standardized ABTS•+ solution.
-
Measurement: Incubate for exactly 8 minutes. Record the reduction in absorbance at 734 nm.
-
Validation Checkpoint: The system is self-validating if a parallel Trolox standard curve yields an R² > 0.99. A blank control (solvent only) must show zero degradation of the 0.80 absorbance baseline over the 8-minute window.
Protocol 2: DPPH Radical Scavenging Assay
Causality: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. Because DPPH is strictly soluble in organic solvents, this assay specifically evaluates the hydrophobic interaction capacity of this compound's aglycone core [3].
-
Preparation: Prepare a 0.08 mM DPPH solution in absolute ethanol. Protect from light.
-
Reaction: Mix 50 µL of the this compound sample with 950 µL of the DPPH solution in a spectrophotometric cuvette.
-
Incubation: Incubate the mixture in the dark at 25°C for 30 minutes.
-
Measurement: Measure the absorbance at 515–517 nm. The color shift from deep purple to pale yellow indicates successful radical quenching.
-
Validation Checkpoint: Run Ascorbic Acid as a positive control. The negative control (DPPH + ethanol) must maintain a stable absorbance at 517 nm for the entire 30-minute duration to prove the radical was not quenched by ambient light or solvent impurities.
Protocol 3: Intracellular ROS Quantification (H2DCF-DA Flow Cytometry)
Causality: To bridge the gap between cell-free chemistry and biological efficacy, H2DCF-DA is utilized. This non-fluorescent probe easily permeates live cells. Intracellular esterases cleave the acetate groups, trapping the probe inside. Upon oxidation by intracellular ROS, it converts to highly fluorescent DCF, providing a direct, quantifiable correlation to cellular oxidative stress [4].
-
Cell Loading: Incubate target cells (e.g., ARPE-19 or HepG2) with 2 µM H2DCF-DA for 1 hour at 37°C.
-
Treatment: Wash cells with PBS to remove extracellular dye. Expose cells to an oxidative stressor (e.g., 100 µM H2O2 or NaIO3) concurrently with varying concentrations of this compound.
-
Harvesting: Trypsinize cells (0.25% Trypsin-EDTA) and resuspend in cold PBS.
-
Detection: Analyze via flow cytometry using the FITC channel (Ex: 488 nm, Em: 525 nm).
-
Validation Checkpoint: Unstressed cells loaded with H2DCF-DA establish the basal auto-fluorescence threshold. A positive control group (stressor only, no antioxidant) must show a minimum 3-fold rightward shift in median fluorescence intensity (MFI) to validate the dynamic range of the assay.
Intracellular Mechanisms: The Nrf2/ARE Signaling Axis
While direct radical scavenging handles acute oxidative bursts, this compound's true therapeutic potential in drug development lies in its ability to modulate endogenous antioxidant defense networks.
Under normal physiological conditions, the transcription factor Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytosol, which targets Nrf2 for ubiquitination and rapid proteasomal degradation. This compound and NHDC actively disrupt this inhibitory complex. Mechanistic studies demonstrate that NHDC inhibits the ubiquitination of Nrf2 by modifying Keap1, effectively uncoupling the Keap1/Nrf2 complex [5].
Concurrently, this compound upregulates the phosphorylation of upstream kinases, including Akt, p38, and c-Jun N-terminal kinase (JNK) [6]. This phosphorylation cascade further stabilizes free Nrf2, facilitating its translocation into the nucleus. Once localized in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) within the promoter regions of target genes. This binding initiates the robust transcription of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which provide long-term cellular resilience against ischemia-reperfusion injury and chemical hepatotoxicity [7].
Fig 2: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Conclusion & Future Perspectives
This compound and its derivatives represent a highly sophisticated class of antioxidant compounds. By combining rapid, direct ROS quenching capabilities (particularly against destructive species like HOCl) with the sustained, indirect amplification of the Nrf2/ARE pathway, this compound offers a comprehensive shield against oxidative stress. For drug development professionals, leveraging this dual mechanism opens novel therapeutic avenues for treating ROS-related inflammatory diseases, cerebral ischemia, and metabolic hepatotoxicity. Future clinical formulations should focus on optimizing the bioavailability of these flavanone glycosides to maximize their intracellular signaling potential.
References
-
Antioxidant properties of this compound dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death. Biol Pharm Bull / NIH.[Link]
-
Antioxidant Properties of this compound Dihydrochalcone: Inhibition of Hypochlorous Acid-Induced DNA Strand Breakage. SciSpace.[Link]
-
This compound Dihydrochalcone versus CCl4-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. ResearchGate.[Link]
-
This compound attenuates cerebral ischemia–reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. Taylor & Francis.[Link]
-
Novel this compound Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway. MDPI.[Link]
-
Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. MDPI.[Link]
-
Elucidation of flavanones, phenols and antioxidant capacity influenced by drying methods from physiologically dropped underutilized Citrus grandis fruits. Frontiers.[Link]
-
Hesperidin and Hesperetin from Orange Peel Water Extract Protect against NaIO3‑Induced Oxidative Damage in Retinal Pigment Epithelial Cells by Modulating PI3K/Akt/HIF-1α/BNIP3 Signaling. NIH / PMC.[Link]
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- 1. scispace.com [scispace.com]
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- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Hesperidin and Hesperetin from Orange Peel Water Extract Protect against NaIO3‑Induced Oxidative Damage in Retinal Pigment Epithelial Cells by Modulating PI3K/Akt/HIF-1α/BNIP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Therapeutic Potential of Neohesperidin in Regulating Lipid Metabolism and Obesity
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the flavonoid neohesperidin and its significant potential as a therapeutic agent for the management of obesity and dyslipidemia. We will delve into the molecular mechanisms, preclinical evidence, and key experimental protocols that underpin its efficacy, offering a robust resource for researchers in metabolic diseases and drug discovery.
Introduction: The Metabolic Challenge and a Natural Candidate
Obesity has escalated into a global health crisis, acting as a primary driver for a cluster of metabolic disorders, including type 2 diabetes, cardiovascular diseases, and nonalcoholic fatty liver disease (NAFLD).[1][2] The pathophysiology of obesity is rooted in a chronic imbalance between energy intake and expenditure, leading to excessive fat accumulation in adipose tissue and ectopic lipid deposition.[3] This process is governed by a complex network of signaling pathways that control adipogenesis (the formation of new fat cells) and lipogenesis (the synthesis of fatty acids and triglycerides).[2][4]
Current therapeutic strategies often face limitations in efficacy and are associated with adverse side effects, creating an urgent need for novel, safer, and more effective interventions. Natural compounds, or nutraceuticals, have emerged as a promising reservoir for new therapeutic leads. This compound (NHP), a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[5][6] Emerging evidence now strongly indicates that this compound and its derivative, this compound dihydrochalcone (NHDC), possess potent anti-obesity and lipid-lowering properties, positioning them as compelling candidates for further development.[4][7][8]
This guide synthesizes the current understanding of this compound's role in lipid metabolism, focusing on its molecular targets, its influence on the gut-liver axis, and the preclinical data supporting its therapeutic potential.
Section 1: Molecular Mechanisms of this compound in Lipid Regulation
This compound exerts its effects on lipid metabolism not through a single target but by modulating a network of interconnected signaling pathways. Its multifactorial action addresses several key pathological processes in obesity, from energy sensing and lipid synthesis to adipocyte differentiation and gut microbiota balance.
Activation of the AMPK Signaling Axis: The Master Energy Regulator
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) processes like lipid synthesis to catabolic (energy-producing) processes like fatty acid oxidation.[9] Multiple studies have demonstrated that this compound and its derivatives are potent activators of AMPK.[4][10][11]
The activation of AMPK by this compound initiates a cascade of beneficial downstream effects.[11] Phosphorylated AMPK (p-AMPK) directly phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action reduces the substrate pool for lipogenesis. Concurrently, AMPK activation enhances fatty acid oxidation, promoting the breakdown of stored lipids for energy.[9] Research shows that in both in vitro and in vivo models, treatment with this compound derivatives leads to a significant increase in the p-AMPK/AMPK ratio.[4][10] This central mechanism underscores this compound's ability to restore cellular energy homeostasis, a critical factor in combating obesity.
Downregulation of Lipogenesis and Adipogenesis Pathways
Beyond AMPK, this compound directly influences the primary transcription factors that govern the synthesis and storage of fat.
-
SREBP-1c and Lipogenesis: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, driving the expression of genes like Fatty Acid Synthase (FAS) and ACC.[12][13] In obesity and insulin resistance, SREBP-1c activity is often pathologically elevated. Studies show that this compound significantly suppresses the expression of SREBP-1c and, consequently, its downstream targets FAS and ACC in both liver and adipocyte cell models.[4] This inhibition directly curtails the cell's ability to synthesize new fatty acids, a key anti-obesity effect.
-
PPARγ, C/EBPα, and Adipogenesis: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) are considered the master regulators of adipogenesis.[14][15] They work in a cooperative feedback loop to drive the differentiation of preadipocytes into mature, lipid-storing adipocytes. While essential for normal adipose function, their overactivation can contribute to increased fat mass. This compound has been shown to downregulate the mRNA expression of both Pparγ and C/ebpα in differentiating adipocytes, thereby attenuating the adipogenic program and reducing overall lipid accumulation.[2][4]
Modulation of the Gut Microbiota
A paradigm shift in metabolic research highlights the gut microbiota as a critical regulator of host metabolism.[7] Obesity is often associated with gut dysbiosis, characterized by a decreased microbial diversity and an increased ratio of Firmicutes to Bacteroidetes.[7][16] this compound has demonstrated a profound ability to beneficially modulate the gut microbiome.[5][7]
In high-fat diet (HFD)-fed mice, this compound administration reverses the HFD-induced increase in the Firmicutes/Bacteroidetes ratio.[7][16] Furthermore, fecal microbiota transplantation (FMT) experiments have shown that the anti-obesity effects of this compound can be transferred to recipient mice, confirming that the gut microbiota is a key mediator of its beneficial effects.[7] this compound also promotes the growth of beneficial bacteria like Parabacteroides and increases the production of short-chain fatty acids (SCFAs) such as acetic, propionic, and butyric acid.[1][5] These SCFAs have known roles in improving glucose tolerance, enhancing insulin sensitivity, and reducing inflammation, further contributing to the systemic metabolic benefits of this compound.[5]
Section 2: Preclinical Evidence from In Vitro and In Vivo Models
The mechanistic actions of this compound are supported by a growing body of preclinical evidence from both cell-based assays and animal models of obesity.
In Vitro Efficacy in Adipocyte and Hepatocyte Models
Studies using the 3T3-L1 preadipocyte cell line, a cornerstone model for studying adipogenesis, have been pivotal. Treatment of these cells with this compound dihydrochalcone (NHDC) during differentiation significantly suppresses the accumulation of triglycerides, as visualized by Oil Red O staining.[4][17] This is accompanied by the downregulation of key lipogenic and adipogenic genes.[4][10] For instance, at a concentration of 50 µM, NHDC has been shown to decrease triglyceride accumulation by over 10% and significantly reduce the mRNA expression of Srebp1c, Fas, Pparγ, and C/ebpα.[4]
| In Vitro Study Highlights (3T3-L1 cells) | |
| Model | Murine 3T3-L1 Preadipocytes |
| Compound | This compound Dihydrochalcone (NHDC) |
| Key Findings | - Dose-dependent reduction in triacylglycerol accumulation (11.7% decrease at 50 µM).[4] |
| - Significant downregulation of lipogenesis genes (Srebp1c, Fas) by >50%.[4] | |
| - Significant downregulation of adipogenesis genes (Pparγ, C/ebpα).[4] | |
| - Increased phosphorylation (activation) of AMPK.[4][10] | |
| - Downregulation of the PI3K/AKT/mTOR pathway.[4][10] | |
| Reference | Kwon, M., et al. (2022). Nutrients.[4] |
In Vivo Efficacy in Animal Models of Obesity
The therapeutic potential of this compound has been validated in several rodent models that mimic human obesity. The most common are diet-induced obesity (DIO) models, where animals are fed a high-fat diet (HFD), and genetic models like the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse.[1][7][17]
In HFD-fed mice, oral administration of this compound (e.g., 50 mg/kg/day) effectively attenuates body weight gain, reduces low-grade inflammation, and improves insulin resistance.[7][18] Similarly, in genetically obese db/db mice, NHDC treatment (100 mg/kg/day for 4 weeks) significantly reduced body weight gain and, most notably, subcutaneous adipose tissue weight by nearly 50%.[2] These changes are consistently linked to improved serum lipid profiles, including reductions in total cholesterol and triglycerides, and decreased lipid accumulation in the liver (hepatic steatosis).[4][8]
| In Vivo Study Highlights | |
| Model | High-Fat Diet (HFD)-induced obese mice; C57BLKS/J db/db mice; C57BL/6J ob/ob mice.[1][4][7] |
| Compound & Dosage | This compound or NHDC (50-100 mg/kg/day, oral gavage).[1][18] |
| Key Findings | - Significant reduction in body weight gain.[1][4][7] |
| - Decreased mass of subcutaneous and total adipose tissues.[2][4] | |
| - Reduced adipocyte size in adipose tissue.[1] | |
| - Improved glucose tolerance and insulin sensitivity.[7][18] | |
| - Downregulation of hepatic lipogenesis genes.[1] | |
| - Modulation of gut microbiota composition (reversal of Firmicutes/Bacteroidetes ratio).[7][16] | |
| References | Lu, F., et al. (2020). FASEB J.[7]; Kwon, M., et al. (2022). Nutrients.[4]; Park, S., et al. (2023). Food Sci Biotechnol.[1] |
Section 3: Key Experimental Methodologies
To ensure reproducibility and rigor in the investigation of this compound's therapeutic potential, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for key in vivo and in vitro experiments.
In Vivo Protocol: High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice using a high-fat diet, a model that closely mimics the etiology of human obesity.
Causality and Self-Validation: This model's validity rests on the comparison to a lean control group fed a matched low-fat diet.[19] All variables (e.g., ingredient sources) except for the fat content should be kept consistent. The successful induction of the obese phenotype (significant weight gain, hyperglycemia, hyperlipidemia) in the HFD group relative to the control group validates the model before the therapeutic agent is tested.
Step-by-Step Methodology:
-
Animal Selection and Acclimation:
-
Dietary Intervention:
-
Randomly divide mice into three groups (n=8-10 per group):
-
Ensure control and HFD diets are from the same manufacturer and matched for all ingredients except the primary fat and carbohydrate sources to avoid confounding variables.[19]
-
Administer this compound daily via oral gavage. The HFD group should receive a vehicle control (e.g., PBS or 0.5% carboxymethylcellulose).
-
Continue the dietary intervention for 10-16 weeks.[22]
-
-
Monitoring and Data Collection:
-
Record body weight and food intake weekly.
-
Perform metabolic assessments at baseline and end-of-study, including:
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer an intraperitoneal injection of glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
-
Terminal Sacrifice and Tissue Collection:
-
At the end of the study, fast mice for 6 hours before sacrifice.
-
Collect blood via cardiac puncture for serum analysis (lipids, glucose, insulin, inflammatory markers).
-
Dissect, weigh, and collect tissues (liver, epididymal white adipose tissue, subcutaneous adipose tissue). Snap-freeze a portion in liquid nitrogen for molecular analysis (Western blot, qPCR) and fix another portion in 10% neutral buffered formalin for histology (H&E staining).
-
In Vitro Protocol: Adipocyte Differentiation and Lipid Accumulation Assay
This protocol details the use of 3T3-L1 cells to assess the direct effect of this compound on adipogenesis and lipid storage.
Causality and Self-Validation: The protocol includes a positive control (fully differentiated adipocytes without treatment) and a negative control (undifferentiated preadipocytes). Successful differentiation in the positive control (visible lipid droplets, high Oil Red O staining) and lack of differentiation in the negative control validates the assay. The effect of this compound is then quantified against the positive control.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂. Do not allow cells to exceed 80% confluency.
-
-
Induction of Differentiation:
-
Seed cells in multi-well plates and grow to 100% confluency (Day -2).
-
Two days post-confluency (Day 0), replace the medium with differentiation medium I (DM-I): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
This is the stage to add this compound or vehicle control to the appropriate wells. Test a range of concentrations (e.g., 10, 50, 100 µM).[4]
-
-
Maturation:
-
On Day 2, replace the medium with differentiation medium II (DM-II): DMEM with 10% FBS and 1 µg/mL insulin. Continue treatment with this compound.
-
From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS. Continue treatment until Day 8-10, by which time mature adipocytes with large lipid droplets should be visible.
-
-
Lipid Accumulation Assessment (Oil Red O Staining):
-
On Day 8 or 10, wash cells gently with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for 1 hour at room temperature.
-
Wash with water and then with 60% isopropanol.
-
Allow cells to dry completely, then add Oil Red O working solution for 1 hour to stain the intracellular lipid droplets.
-
Wash extensively with water to remove unbound dye.
-
Visually assess lipid droplets under a microscope and capture images.
-
For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm using a plate reader.[17]
-
Section 4: Future Directions and Therapeutic Outlook
The compelling preclinical data strongly support the therapeutic potential of this compound and its derivatives in the management of obesity and related metabolic disorders. Its multi-pronged mechanism of action—simultaneously improving energy metabolism, inhibiting fat synthesis and storage, and promoting a healthy gut microbiome—makes it an attractive candidate for development.
However, several challenges must be addressed. The bioavailability of many flavonoids, including this compound, can be low.[23] Research into its pharmacokinetics reveals that absorption in the small intestine is limited, though metabolism by gut flora plays a crucial role in its activity.[6][23] Future research should focus on:
-
Clinical Trials: Well-designed, placebo-controlled human clinical trials are the essential next step to validate the efficacy and safety of this compound in overweight and obese populations.
-
Bioavailability Enhancement: Investigating novel formulation strategies (e.g., nano-formulations, glycosylation) to improve the absorption and systemic availability of this compound could enhance its therapeutic index.
-
Synergistic Combinations: Exploring the combination of this compound with other nutraceuticals or existing metabolic drugs may offer synergistic benefits and allow for lower, more effective dosing.[1][24]
References
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Lu, F., Li, Y., Wang, Y., et al. (2020). This compound attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice. FASEB Journal, 34(9), 12053-12071. [Link]
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Lu, F., et al. (2020). Figure: Neo attenuates HFD-induced obesity and improves glucose tolerance in HFD-fed mice. ResearchGate. [Link]
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Kwon, M., Kim, Y., Lee, J., et al. (2022). This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. Nutrients, 14(5), 1087. [Link]
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Park, S., Lee, J., Kim, S., et al. (2023). A combination of rebaudioside A and this compound dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. Food Science and Biotechnology, 33(4), 913-923. [Link]
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Kwon, M., Kim, Y., Lee, J., et al. (2022). This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. PubMed. [Link]
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Kwan, M., Kim, Y., Lee, J., et al. (2023). This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. USDA ARS. [Link]
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MMPC.org. (2023). Chronic High-Fat/Sugar Diet Feeding. Mouse Metabolic Phenotyping Centers. [Link]
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Park, R., Jang, M., Park, Y.I., et al. (2021). Animal and High-Fat Diet-Induced Obesity Mouse Model. Bio-protocol. [Link]
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Kwon, M., et al. (2022). (PDF) this compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. ResearchGate. [Link]
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Zhang, X., Li, J., Jiang, T., et al. (2023). Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. [Link]
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Lu, K., Shan, S., Zeng, Y., & Yang, G. (2025). This compound Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis. International Journal of Molecular Sciences. [Link]
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Park, S., et al. (2023). A combination of rebaudioside A and this compound dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. ResearchGate. [Link]
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Zhang, X., Li, J., Jiang, T., et al. (2023). Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]
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Kwon, M., Kim, Y., Lee, J., et al. (2022). This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. PMC. [Link]
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Xiong, Y., Wang, J., Shang, J., et al. (2022). Hesperidin: A Therapeutic Agent For Obesity. PMC. [Link]
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Zhang, X., Li, J., Tang, S., et al. (2022). This compound Dihydrochalcone Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats. Journal of Agricultural and Food Chemistry. [Link]
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Ganjehee, M., Jafari, M., & Saidpour, A. (2023). A narrative review on the role of hesperidin on metabolic parameters, liver enzymes, and inflammatory markers in nonalcoholic fatty liver disease. PMC. [Link]
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Yan, J., & Wang, J. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC. [Link]
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Zhang, L., Wu, W., Wang, A., et al. (2017). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. PMC. [Link]
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Park, S., Lee, J., Kim, S., et al. (2023). A combination of rebaudioside A and this compound dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. PubMed. [Link]
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Research Diets, Inc. (n.d.). High Fat Diets for Diet-Induced Obesity Models. Research Diets, Inc.[Link]
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Wang, S., Wang, Y., Wang, J., et al. (2023). This compound Dihydrochalcone Improves Hyperglycemia and Insulin Resistance in Diabetic Zebrafish. ACS Food Science & Technology. [Link]
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Di Paolo, M., et al. (2023). Hesperidin Is a Promising Nutraceutical Compound in Counteracting the Progression of NAFLD In Vitro. MDPI. [Link]
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Kim, H. J., Jeon, J., & Kim, Y. (2021). Effects of this compound Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. PMC. [Link]
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Shimano, H. (2001). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. PMC. [Link]
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CUSABIO. (2016). AMPK Signal Pathway--New Tendency in the Research of Obesity and Type II Diabetes. CUSABIO. [Link]
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Radboud University. (n.d.). Recent discoveries concerning regulation of Cholesterol Biosynthesis and Sterol Regulated Element Binding Proteins (SREBPs). Radboud University Repository. [Link]
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Al-Jigar, A. A., et al. (2024). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. MDPI. [Link]
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Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. The Journal of Clinical Investigation. [Link]
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Zhang, L., Wang, N., Wang, L., et al. (2017). This compound Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. PubMed. [Link]
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Rosen, E. D., Hsu, C. H., Wang, X., et al. (2002). C/EBPα induces adipogenesis through PPARγ: a unified pathway. PMC. [Link]
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Goldstein, J. L., & Brown, M. S. (2015). SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond. PMC. [Link]
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An, Y., et al. (2016). PPARγ neddylation essential for adipogenesis is a potential target for treating obesity. PMC. [Link]
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Janani, C., & Ranjitha Kumari, B. D. (2015). PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue. MDPI. [Link]
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Lefterova, M. I., & Lazar, M. A. (2009). PPARγ and the Global Map of Adipogenesis and Beyond. PMC. [Link]
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Hamam, R., et al. (2016). Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARγ Expression and Activation in Differentiating Mesenchymal Stem Cells. PMC. [Link]
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Multi-Target Neuroprotection by Neohesperidin in Alzheimer’s Disease: Mechanisms, Protocols, and Efficacy
Executive Summary
Alzheimer’s disease (AD) is a polygenic, multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and lethal endoplasmic reticulum (ER) stress. The historical failure of single-target therapeutics has catalyzed a paradigm shift toward Multi-Target-Directed Ligands (MTDLs).
Neohesperidin (NH)—along with its highly active derivative, this compound dihydrochalcone (NHD)—is a flavonoid glycoside that has emerged as a potent MTDL scaffold. This technical whitepaper synthesizes the mechanistic pathways through which this compound exerts neuroprotection, provides quantitative efficacy data, and outlines self-validating experimental protocols for drug development professionals and molecular biologists investigating flavonoid-based AD therapeutics.
Molecular Mechanisms of Action (The Causality of Neuroprotection)
To understand why this compound is an effective MTDL, we must deconstruct its interactions across multiple pathogenic cascades.
Upstream Blockade: BACE1 Inhibition
β-secretase (BACE1) initiates the amyloidogenic processing of the Amyloid Precursor Protein (APP). This compound binds directly to the catalytic aspartate dyad of BACE1. This binding induces a conformational transition, locking the enzyme into a closed complex that physically precludes APP substrate recognition, thereby halting Aβ generation at its source 1[1].
Direct Structural Interference: Aβ Fibrillogenesis
Beyond reducing Aβ production, this compound acts directly on existing Aβ monomers. Co-incubation of this compound with Aβ25–35 or Aβ1–42 prevents the thermodynamic assembly of toxic oligomeric and fibrillar structures. By altering the aggregation pathway, this compound neutralizes the structural toxicity of Aβ2[2].
Attenuation of ER Stress and Apoptotic Signaling
Aβ accumulation triggers lethal Unfolded Protein Response (UPR) and ER stress. This compound prevents Aβ-induced apoptosis in hippocampal neurons by specifically blocking the S-nitrosylation of protein-disulphide isomerase (PDI). Preserving PDI function ensures proper protein folding and prevents the downstream activation of pro-apoptotic cascades3[3].
Antioxidant Defense and Neurotransmitter Homeostasis
This compound activates the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT)4[4]. In vivo, it actively remodels the neurochemical environment by increasing inhibitory amino acids (GABA, glycine) and suppressing excitatory glutamate, thereby preventing excitotoxicity 5[5].
Quantitative Efficacy Data
The following table synthesizes the quantitative benchmarks of this compound and its derivatives across various experimental models, providing a baseline for comparative pharmacological studies.
| Target / Parameter | Experimental Model | Effective Concentration / Dose | Key Quantitative Outcome |
| BACE1 Activity | FRET-based Enzyme Assay | 500 nM (NHD) | ~100% complete inhibition of BACE1 catalytic activity. |
| Aβ Fibrillation | ThT Fluorescence & AFM | Equimolar (e.g., 10 µM) | Near-complete inhibition of Aβ25-35 fibril formation. |
| ER Stress / Apoptosis | Primary Hippocampal Neurons | 10 - 50 µM | Blocked PDI S-nitrosylation; rescued neuronal morphology. |
| Oxidative Stress | AD Rat Model (In vivo) | 100 - 200 mg/kg | Significant ↑ in SOD activity; Significant ↓ in MDA levels. |
| Neurotransmitters | AD Rat Model (Cortex) | 100 - 200 mg/kg | ↑ GABA and Glycine; ↓ Glutamate (preventing excitotoxicity). |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to eliminate false positives commonly seen in flavonoid screening (e.g., pan-assay interference compounds or auto-fluorescence).
Protocol 1: BACE1 Inhibition Kinetics (FRET Assay)
-
Causality of Choice: Fluorescence Resonance Energy Transfer (FRET) provides real-time, continuous kinetic data on BACE1 cleavage, allowing for the determination of precise IC50 values and enzyme kinetics (competitive vs. non-competitive inhibition).
-
Self-Validating Architecture:
-
Auto-fluorescence Check: Measure the intrinsic fluorescence of this compound before adding the BACE1 substrate to establish a subtraction baseline.
-
Positive Control: Utilize OM99-2 (a standardized BACE1 inhibitor) to validate assay sensitivity.
-
Vmax Control: Vehicle-only wells to establish maximum uninhibited enzyme velocity.
-
-
Step-by-Step Methodology:
-
Prepare assay buffer (50 mM sodium acetate, pH 4.5).
-
Pre-incubate recombinant human BACE1 (1.0 U/μL) with varying concentrations of this compound (10 nM to 10 μM) for 30 minutes at 25°C.
-
Add the FRET-conjugated APP substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 10 μM.
-
Immediately monitor fluorescence (Excitation: 545 nm, Emission: 585 nm) continuously for 60 minutes.
-
Calculate initial velocities (V0) and plot against inhibitor concentration to derive the IC50.
-
Protocol 2: Orthogonal Validation of Aβ Fibrillogenesis
-
Causality of Choice: Thioflavin-T (ThT) is a dye that fluoresces upon binding to β-sheet structures. However, ThT cannot distinguish between different fibril morphologies and is susceptible to competitive binding by flavonoids. Therefore, we mandate the parallel use of Atomic Force Microscopy (AFM). AFM provides topological causality, confirming that a drop in ThT fluorescence corresponds to an actual absence of fibrils, rather than assay interference.
-
Step-by-Step Methodology:
-
Solubilize Aβ25-35 or Aβ1-42 in hexafluoroisopropanol (HFIP) to monomerize, then evaporate and resuspend in DMSO.
-
Dilute Aβ to 10 μM in PBS (pH 7.4) and co-incubate with equimolar this compound at 37°C for 48-72 hours.
-
ThT Assay: Aliquot 20 μL of the mixture into 80 μL of 5 μM ThT solution. Read fluorescence (Ex: 440 nm, Em: 485 nm).
-
AFM Validation: Deposit 10 μL of the remaining mixture onto freshly cleaved mica. Wash with ultra-pure water, dry under nitrogen gas, and image in tapping mode to visualize the transition from amorphous aggregates to mature fibrils.
-
Protocol 3: Primary Neuron Culture & PDI S-Nitrosylation Evaluation
-
Causality of Choice: Immortalized neuroblastoma lines (e.g., SH-SY5Y) often exhibit atypical ER stress responses due to oncogenic transformation. Primary hippocampal neurons retain the precise physiological stoichiometry of UPR mediators, ensuring translatable data regarding PDI S-nitrosylation.
-
Step-by-Step Methodology:
-
Isolate and culture primary hippocampal neurons from E18 Sprague-Dawley rat embryos. Mature for 10-14 days in vitro (DIV).
-
Pre-treat neurons with this compound (10-50 μM) for 2 hours, followed by exposure to 20 μM aggregated Aβ25-35 for 24 hours.
-
Biotin-Switch Assay: Lyse cells and block free thiols with S-methyl methanethiosulfonate (MMTS).
-
Selectively reduce S-nitrosylated thiols using ascorbate, and label newly formed thiols with biotin-HPDP. (Self-Validation: Run a parallel negative control omitting ascorbate to ensure detection specificity).
-
Pulldown biotinylated proteins using streptavidin-agarose beads and immunoblot for PDI to quantify S-nitrosylation levels.
-
Visualizations
Multi-Target Signaling Pathway of this compound
The following diagram illustrates the concurrent biochemical pathways modulated by this compound, demonstrating its MTDL profile.
Caption: this compound multi-target signaling pathway in AD, highlighting upstream inhibition and downstream neuroprotection.
Self-Validating Experimental Workflow
The workflow below outlines the tiered, self-validating architecture required to rigorously prove the efficacy of this compound in preclinical models.
Caption: Tiered experimental workflow for validating the neuroprotective efficacy and mechanisms of this compound.
References
-
Multi-functional neuroprotective activity of this compound dihydrochalcone: A novel scaffold for Alzheimer's disease therapeutics identified via drug repurposing screening. RSC Advances / UTMB.1
-
This compound Prevents Aβ25-35-Induced Apoptosis in Primary Cultured Hippocampal Neurons by Blocking the S-Nitrosylation of Protein-Disulphide Isomerase. Neurochemical Research (PubMed).3
-
Application of the this compound in prevention and treatment senile dementia is prepared. Google Patents (CN107648245A).5
-
Inhibition of β-Amyloid Aggregation by Albiflorin, Aloeemodin and this compound and their Neuroprotective Effect on Primary Hippocampal Cells Against β-Amyloid Induced Toxicity. Bentham Science Publishers.2
-
Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases. Frontiers in Aging Neuroscience.4
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Neohesperidin as a Potent Inducer of Osteoblast Differentiation and Bone Formation: Mechanisms and Methodologies
An In-depth Technical Guide for Researchers
Abstract: The global rise in osteoporosis and other bone-related disorders necessitates the exploration of novel therapeutic agents that can effectively stimulate bone formation. Neohesperidin (NH), a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising candidate due to its demonstrated ability to promote the osteogenic differentiation of mesenchymal stem cells and enhance bone regeneration.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the osteogenic effects of this compound, with a primary focus on its modulation of the BMP/Smad and Wnt/β-catenin signaling pathways. Furthermore, we present detailed, field-proven protocols for in vitro assessment of osteoblast differentiation and matrix mineralization, designed to equip researchers in drug discovery and bone biology with the tools to rigorously evaluate the therapeutic potential of this compound and related compounds.
Introduction: The Therapeutic Potential of this compound in Bone Health
Bone remodeling is a dynamic and lifelong process governed by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[3] An imbalance favoring resorption leads to a net loss of bone mass, a hallmark of osteoporosis.[4] Current treatments, such as bisphosphonates, primarily function by inhibiting osteoclast activity.[4] While effective, there is a significant need for anabolic agents that actively promote new bone formation.
This compound, a natural flavonoid, has garnered attention for its diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[4][5] Crucially, recent research has illuminated its potent pro-osteogenic capabilities. Studies have shown that this compound not only enhances the proliferation and differentiation of bone marrow stromal cells (BMSCs) into osteoblasts but also protects against bone loss in preclinical models of osteoporosis, such as ovariectomized (OVX) mice.[2][3][6][7] This guide synthesizes the current understanding of how this compound exerts these effects at a molecular level and provides the practical methodologies to study them.
Core Mechanism of Action: Orchestration of Key Osteogenic Signaling Pathways
The pro-osteogenic activity of this compound is not a result of a single interaction but rather a coordinated activation of interconnected signaling cascades critical for osteoblast lineage commitment and maturation. The two principal pathways implicated are the Bone Morphogenetic Protein (BMP)/Smad pathway and the canonical Wnt/β-catenin pathway.
Activation of the BMP/Smad Signaling Axis
Bone Morphogenetic Proteins (BMPs), particularly BMP2, are powerful growth factors that initiate the cascade of osteoblast differentiation.[8] this compound has been shown to significantly upregulate the expression of BMP2 in BMSCs.[2][4][9] This initial induction is a critical upstream event that triggers the canonical BMP signaling pathway. The secreted BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad1, Smad5, and Smad8. These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor to drive the expression of key osteogenic master regulators, most notably Runt-related transcription factor 2 (RUNX2).[8]
Potentiation of the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin pathway is arguably the most critical regulatory network for bone mass accrual.[4][10] this compound robustly activates this pathway, an effect central to its osteogenic function.[11] Evidence suggests that this compound functions by increasing the expression of Wnt ligands and, crucially, by promoting the accumulation and nuclear translocation of β-catenin, the pathway's central effector.[11][12][13]
In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, and GSK-3β) and targeted for proteasomal degradation. The binding of Wnt proteins to the Frizzled (FZD) and LRP5/6 co-receptor complex on the cell surface leads to the disassembly of this destruction complex. Consequently, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[10] There, it partners with TCF/LEF transcription factors to activate the transcription of target genes essential for osteoblast proliferation and differentiation, including RUNX2 and Osterix (OSX).[4][9]
The causality behind this activation is strongly supported by experiments where the effects of this compound on osteogenic differentiation are significantly diminished by the addition of Dickkopf-1 (DKK1), a natural antagonist of the Wnt/LRP5/6 co-receptor.[2][4][6][12] This self-validating system confirms that a functional Wnt pathway is necessary for this compound's mechanism of action.
Synergistic Pathway Crosstalk
The BMP and Wnt pathways do not operate in isolation. There is significant crosstalk, and this compound appears to leverage this synergy. The upregulation of BMP2 by this compound can, in turn, enhance Wnt signaling.[12][13][14] This integrated signaling response culminates in the robust expression of a suite of osteoblast-specific genes, including Alkaline Phosphatase (ALPL), Collagen Type I Alpha 1 (COL1A1), and Osteocalcin (BGLAP), which are collectively responsible for building and mineralizing the bone matrix.[5][12]
Caption: Workflow for in vitro evaluation of this compound.
Cell Culture and Osteogenic Induction
This protocol describes the basic culture of bone marrow stromal cells (BMSCs) and their induction towards an osteoblastic lineage.
-
Materials:
-
BMSCs or pre-osteoblastic cells (e.g., MC3T3-E1)
-
Growth Medium (e.g., α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 50 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone.
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (6-well or 24-well)
-
-
Procedure:
-
Seed BMSCs into culture plates at a density of 2 x 10⁴ cells/cm² and culture in Growth Medium until they reach 80-90% confluency.
-
Aspirate the Growth Medium and replace it with ODM. This marks Day 0 of differentiation.
-
Prepare ODM containing different final concentrations of this compound (e.g., 0, 10, 30, 100 µM). [11]Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. The '0 µM' group serves as the vehicle control.
-
Culture the cells for up to 21 days, replacing the respective media every 2-3 days.
-
Proceed to endpoint assays at appropriate time points (e.g., Day 7 for ALP, Day 21 for mineralization).
-
-
Causality Insight: L-ascorbic acid is essential for collagen synthesis, β-glycerophosphate provides a phosphate source for mineralization, and dexamethasone is a synthetic glucocorticoid that potently induces osteogenic differentiation. This combination creates the necessary environment for osteogenesis, against which the specific effect of this compound can be measured.
Protocol: Alkaline Phosphatase (ALP) Activity Assay
ALP is a key enzyme and an early marker of osteoblast differentiation. [15][16]Its activity can be quantified using a colorimetric assay.
-
Materials:
-
Cultured cells (from step 3.2, typically Day 7-10)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
-
-
Procedure:
-
Wash cell monolayers twice with PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes with gentle shaking to lyse the cells.
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The solution will turn yellow as pNPP is converted to p-nitrophenol (pNP). [17] 5. Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm.
-
(Optional but recommended) Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
-
Protocol: Alizarin Red S (ARS) Staining for Mineralization
ARS staining is the gold standard for visualizing calcium deposits in the extracellular matrix, a definitive marker of late-stage osteoblast function. [18]
-
Materials:
-
Procedure:
-
Aspirate the culture medium and gently wash the cells twice with PBS. [19] 2. Fix the cells by adding the fixative solution and incubating for 30 minutes at room temperature. [19] 3. Aspirate the fixative and wash the cells thoroughly with deionized water 2-3 times.
-
Add enough ARS staining solution to completely cover the cell monolayer. Incubate at room temperature for 5-10 minutes. [19] 5. Aspirate the ARS solution and wash the cells 3-5 times with deionized water to remove excess stain. Mineralized nodules will appear as bright orange-red deposits. [19] 6. Visualize and capture images using a brightfield microscope.
-
For Quantification (Optional): Add 10% cetylpyridinium chloride (CPC) to each well and incubate with shaking for 20-30 minutes to elute the bound stain. [19]Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the relative changes in the mRNA levels of key osteogenic genes.
-
Materials:
-
Cultured cells (from step 3.2, various timepoints)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers (e.g., for RUNX2, OSX, ALPL, COL1A1, BGLAP, and a stable reference gene like GAPDH or RPLP0). [21][22][23] * qPCR instrument
-
-
Procedure:
-
RNA Extraction: Lyse cells directly in the culture dish and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit. [24] 3. qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, forward and reverse primers, and qPCR master mix. [25] 4. Thermal Cycling: Perform the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [24] 5. Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of target genes to the reference gene and relative to the vehicle control group. [24]
-
Data Interpretation and Expected Outcomes
The successful application of the described protocols should yield data that corroborates the pro-osteogenic effects of this compound.
| Assay | Parameter Measured | Expected Outcome with this compound Treatment | Key Genes/Markers |
| ALP Assay | Enzymatic activity of Alkaline Phosphatase | Dose-dependent increase in ALP activity, peaking around Day 7-10. [5][11] | ALPL |
| Alizarin Red S | Calcium deposition in the extracellular matrix | Dose-dependent increase in the number and intensity of red mineralized nodules by Day 14-21. [2][11] | - |
| qRT-PCR | Relative mRNA expression levels | Dose-dependent upregulation of key osteogenic transcription factors and matrix proteins. [5][11][12] | RUNX2, OSX, ALPL, COL1A1, BGLAP, BMP2 |
Table 1: Summary of expected quantitative outcomes following this compound treatment in osteoprogenitor cells.
Conclusion and Future Directions
This compound demonstrates significant potential as an anabolic agent for bone health by promoting osteoblast differentiation and function. Its mechanism of action is rooted in the potent activation and synergistic crosstalk between the BMP/Smad and Wnt/β-catenin signaling pathways. [12][13][14]The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects, offering self-validating systems to ensure data integrity. Future research should focus on optimizing delivery systems for this compound to enhance its bioavailability in vivo and transitioning these promising preclinical findings into clinical trials for the treatment of osteoporosis and other bone disorders.
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Li, C., Zhang, Y., & et al. (2021). This compound promotes the proliferation and osteogenic differentiation of BMSCs via BMP2-Wnt/β-catenin pathway. Taylor & Francis Online. [Link]
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Chang, Y. W., Zhu, W. J., Gu, W., & et al. (2021). This compound promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/-catenin signaling pathway. PMC. [Link]
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Zhang, C., Yuan, S., Chen, Y., & Wang, B. (2021). This compound promotes the osteogenic differentiation of human bone marrow stromal cells by inhibiting the histone modifications of lncRNA SNHG1. PMC. [Link]
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Al-Trad, B., Al-Batayneh, K. M., & et al. (2024). Hesperidin and its zinc(ii) complex enhance osteoblast differentiation and bone formation: In vitro and in vivo evaluations. PMC. [Link]
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Hermann, A., Maul, A. C., & et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. PMC. [Link]
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Ossiform. (n.d.). Protocols. Ossiform. [Link]
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Li, C., Zhang, Y., & et al. (2022). This compound promotes the proliferation and osteogenic differentiation of BMSCs via BMP2-Wnt/β-catenin pathway. PMC. [Link]
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Gregory, C. A., Ylostalo, J., & Prockop, D. J. (2023). Assays Of Osteogenic Differentiation By Cultured Human Mesenchymal Stem Cells. ResearchGate. [Link]
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Reich, M., Tews, D., & et al. (2020). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. MDPI. [Link]
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Casella, G., Tasso, R., & et al. (2022). Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering. PMC. [Link]
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Jain, S., & Singh, A. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Journal of Clinical and Scientific Research. [Link]
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Jacob, J., & Sundaresan, R. (2020). Experimental Protocol for Culture and Differentiation of Osteoblasts on 3D Abode Using Nanofiber Scaffolds. PubMed. [Link]
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Tübel, J. T., Maier, E., & et al. (2021). Alkaline phosphatase (ALP) activity assay. Bio-protocol. [Link]
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ASTM International. (n.d.). Standard Guide for in vitro Osteoblast Differentiation Assays. ASTM International. [Link]
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Yoshizawa, T., Xiang, J., & et al. (2023). Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells. PMC. [Link]
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The Impact of Neohesperidin on Mitochondrial Oxidative Phosphorylation Efficiency: A Technical Guide for Researchers
Abstract
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production through oxidative phosphorylation (OXPHOS). Dysfunction in this intricate process is implicated in a myriad of pathological conditions, making the identification of novel modulators of mitochondrial function a critical area of research. Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, and its derivative, this compound dihydrochalcone (NHDC), have garnered significant attention for their diverse biological activities, including potent antioxidant and anti-inflammatory properties.[1][2][3][4] Emerging evidence suggests that this compound and its metabolites may also exert a beneficial impact on mitochondrial health and bioenergetics. This technical guide provides an in-depth exploration of the current understanding of this compound's influence on mitochondrial oxidative phosphorylation efficiency. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed, field-proven experimental protocols to investigate these effects.
Introduction: this compound and the Mitochondrion
This compound is a flavonoid that belongs to the flavanone subclass. It is most notably recognized for its contribution to the bitter taste of certain citrus fruits.[3] Through chemical modification, this compound is converted into this compound dihydrochalcone (NHDC), a potent, low-calorie artificial sweetener.[5] Beyond its organoleptic properties, a growing body of research highlights the therapeutic potential of this compound and NHDC, attributing to them significant antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3][4]
Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine triphosphate (ATP) via oxidative phosphorylation. This process involves a series of protein complexes embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC), and ATP synthase. The efficiency of OXPHOS is paramount for cellular homeostasis, and its impairment is a hallmark of numerous diseases, including neurodegenerative disorders, metabolic syndrome, and cardiovascular diseases.
Recent studies have begun to unravel a compelling link between this compound and mitochondrial function. The primary hypothesis is that this compound's beneficial effects on cellular health are, at least in part, mediated through the preservation and enhancement of mitochondrial function.
The Influence of this compound on Mitochondrial Bioenergetics
The available scientific literature points towards two primary mechanisms by which this compound and its derivatives may enhance mitochondrial oxidative phosphorylation efficiency: the mitigation of mitochondrial stress and the promotion of mitochondrial biogenesis.
Attenuation of Oxidative Stress and Inflammation
Mitochondria are a major source of reactive oxygen species (ROS), which, when produced in excess, can lead to oxidative damage to mitochondrial DNA, proteins, and lipids, thereby impairing OXPHOS efficiency. This compound and NHDC are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.[3][5] By quenching ROS, this compound can protect mitochondrial components from damage and maintain the integrity of the ETC.
Furthermore, chronic inflammation is known to negatively impact mitochondrial function. Pro-inflammatory cytokines can suppress the expression of key mitochondrial proteins and promote mitochondrial dysfunction. Studies have shown that both this compound and its metabolite, dihydrocaffeic acid (DHCA), can rescue the lipopolysaccharide (LPS)-induced suppression of oxidative phosphorylation in macrophages.[1][4][6] This anti-inflammatory effect likely contributes to a more favorable cellular environment for optimal mitochondrial function.
Enhancement of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for maintaining a healthy mitochondrial population and meeting cellular energy demands. A key regulator of this process is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Research has demonstrated that this compound (NHP) can increase mitochondrial biogenesis in the liver of high-fat diet-fed mice by elevating the expression of PGC-1α.[7] This leads to an increase in mitochondrial DNA (mtDNA) copy number and ATP content.[7] The activation of the AMP-activated protein kinase (AMPK) pathway appears to be involved in the NHP-induced expression of PGC-1α.[7]
By stimulating the production of new, healthy mitochondria, this compound can enhance the overall capacity for oxidative phosphorylation within the cell.
Caption: Proposed mechanisms of this compound's impact on mitochondrial health.
Experimental Protocols for Assessing Mitochondrial Function
To rigorously evaluate the impact of this compound on mitochondrial oxidative phosphorylation, a multi-faceted experimental approach is required. The following section provides detailed, step-by-step methodologies for key assays.
Isolation of Mitochondria from Cultured Cells
A pure and functional mitochondrial fraction is essential for many downstream applications.
Protocol:
-
Cell Culture and Harvest: Culture cells to 70-80% confluency.[8] Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest using a cell scraper.[9] Pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C.[9]
-
Homogenization: Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice for 10 minutes to allow for cell swelling.[8] Homogenize the swollen cells using a Dounce tissue grinder with a tight-fitting pestle.[8][9]
-
Differential Centrifugation:
-
Washing: Gently wash the mitochondrial pellet with isolation buffer to remove cytosolic contaminants. Repeat the high-speed centrifugation step.
-
Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer for immediate use or in a storage buffer for cryopreservation.
Caption: Workflow for isolating mitochondria from cultured cells.
High-Resolution Respirometry: The Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in live cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[12]
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[13]
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).[12]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[12]
-
-
Compound Loading: Prepare solutions of oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of rotenone and antimycin A in the assay medium. Load these compounds into the appropriate ports of the hydrated sensor cartridge.[14]
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function.[14]
Data Interpretation:
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells. |
| ATP Production-Linked Respiration | The decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor.[6] |
| Maximal Respiration | The maximum OCR achieved after the injection of FCCP, an uncoupling agent.[14] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. |
| Proton Leak | The OCR remaining after oligomycin injection, representing protons that leak across the inner mitochondrial membrane. |
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. The JC-1 dye is a ratiometric fluorescent probe used to assess ΔΨm.[15]
Protocol:
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a multi-well plate and treat with this compound or a vehicle control for the desired duration.
-
JC-1 Staining:
-
Washing: Aspirate the staining solution and wash the cells with an assay buffer to remove excess dye.[15]
-
Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[16]
-
Quantification: The ratio of red to green fluorescence intensity can be quantified to determine the relative mitochondrial membrane potential.
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
ATP Production Assay
Directly measuring ATP levels provides a quantitative assessment of the end-product of oxidative phosphorylation. Bioluminescence-based assays are highly sensitive and widely used.[17]
Protocol:
-
Sample Preparation: Prepare isolated mitochondria or cell lysates.
-
Standard Curve: Generate a standard curve using known concentrations of ATP.[17]
-
Luciferase Reaction:
-
In a luminometer-compatible plate, add the sample or ATP standard to the luciferase-luciferin reaction mixture.[17]
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
-
Measurement: Measure the luminescent signal using a luminometer.
-
Quantification: Determine the ATP concentration in the samples by interpolating from the standard curve.
Discussion and Future Directions
The evidence to date strongly suggests that this compound and its derivatives can positively modulate mitochondrial function, primarily through their antioxidant and anti-inflammatory activities, as well as by promoting mitochondrial biogenesis. These effects collectively contribute to an enhanced capacity for oxidative phosphorylation and improved cellular bioenergetics.
However, the direct molecular targets of this compound within the mitochondrial proteome remain to be fully elucidated. Future research should focus on:
-
Investigating direct interactions: Employing techniques such as affinity chromatography and mass spectrometry to identify potential binding partners of this compound within the electron transport chain complexes or ATP synthase.
-
Exploring signaling pathways: Further delineating the signaling cascades, beyond the AMPK/PGC-1α axis, that are modulated by this compound to influence mitochondrial function.
-
In vivo studies: Expanding the in vivo investigations to various disease models where mitochondrial dysfunction is a key pathological feature.
Conclusion
This compound presents a promising natural compound for the development of therapeutic strategies aimed at preserving or enhancing mitochondrial health. Its ability to mitigate oxidative stress, suppress inflammation, and promote mitochondrial biogenesis provides a solid foundation for its beneficial effects on oxidative phosphorylation efficiency. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the intricate relationship between this compound and mitochondrial bioenergetics, ultimately paving the way for novel therapeutic applications.
References
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Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. (n.d.). STAR Protocols. Retrieved from [Link]
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A. Isolation of mitochondria from cultured cells. (n.d.). Drexel University College of Medicine. Retrieved from [Link]
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Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. (2026, January 28). Bio-protocol. Retrieved from [Link]
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Seahorse XF Cell Mito Stress Test. (n.d.). protocols.io. Retrieved from [Link]
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4.11. Seahorse Agilent Seahorse XF Cell Mito Stress Test. (n.d.). Bio-protocol. Retrieved from [Link]
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This compound enhances PGC-1α-mediated mitochondrial biogenesis and alleviates hepatic steatosis in high fat diet fed mice. (2020, August 5). Nutrition & Diabetes. Retrieved from [Link]
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Effects of this compound Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. (2021, June 18). Foods. Retrieved from [Link]
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Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). Bio-protocol. Retrieved from [Link]
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This compound Dihydrochalcone Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity. (2024, December 15). Immunity, Inflammation and Disease. Retrieved from [Link]
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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A schematic overview of the optimized Seahorse XF Cell Mito Stress Test... (n.d.). ResearchGate. Retrieved from [Link]
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Effects of this compound Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. (2021, June 18). Nutrients. Retrieved from [Link]
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High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]
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Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. (n.d.). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
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Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Abbkine. Retrieved from [Link]
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Isolation of Mitochondria from Cells and Tissues. (n.d.). BioChain Institute Inc.. Retrieved from [Link]
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Isolation of Mitochondria from Plants, Yeast Cells, Mice, Cell Culture. (2023, August 3). Microbe Notes. Retrieved from [Link]
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Artificial sweetener this compound dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. (2015, December 15). International Immunopharmacology. Retrieved from [Link]
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High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers. (2021, October 26). Journal of Visualized Experiments. Retrieved from [Link]
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Condition of isolated mitochondria and expected outcomes of ATP production assays in wild-type T. brucei. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) The Anti-Aging Potential of this compound and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742. (2025, October 16). ResearchGate. Retrieved from [Link]
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Evaluation of Mitochondrial Function. (2004, December 13). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]
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Antioxidant Properties of this compound Dihydrochalcone: Inhibition of Hypochlorous Acid-Induced DNA Strand Breakage. (2006, November 16). SciSpace. Retrieved from [Link]
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High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. (2022, March 4). Antioxidants. Retrieved from [Link]
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Effects of 8 Weeks of 2S-Hesperidin Supplementation on Performance in Amateur Cyclists. (2020, December 21). Nutrients. Retrieved from [Link]
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A Technical Guide to Neohesperidin's Modulation of Gut Microbiota and Intestinal Barrier Function
This guide provides an in-depth exploration of the mechanisms through which neohesperidin, a flavanone glycoside found in citrus fruits, modulates the gut microbiota and enhances intestinal barrier function. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential in the context of gut health.
Introduction: The Emerging Role of this compound in Gut Homeostasis
The intestinal tract is a complex ecosystem where a delicate balance between the host, the gut microbiota, and the intestinal barrier is crucial for maintaining overall health. Disruptions in this equilibrium, often triggered by factors like a high-fat diet, can lead to intestinal dysbiosis, compromised barrier integrity, and chronic inflammation, which are associated with various metabolic and inflammatory diseases.[1][2] this compound (NHP), a naturally occurring flavonoid, has garnered significant attention for its potential to restore gut homeostasis through its anti-inflammatory and antioxidant properties.[3][4] This document will elucidate the intricate interplay between this compound, the gut microbiome, and the intestinal epithelial barrier, providing a scientific foundation for its application in therapeutic development.
This compound and the Gut Microbiota: A Symbiotic Interaction
This compound's journey through the gastrointestinal tract involves a critical interaction with the resident gut microbiota. This bidirectional relationship is central to its bioactivity.
Microbial Metabolism of this compound
Upon ingestion, this compound is not readily absorbed in the upper gastrointestinal tract. Instead, it travels to the colon, where it is metabolized by the gut microbiota.[5][6] The initial step involves the deglycosylation of this compound into its aglycone, hesperetin dihydrochalcone, and subsequently to other metabolites like 3-(3-hydroxy-4-methoxyphenyl)propionic acid.[5][6] This biotransformation is crucial, as the resulting metabolites are often more bioactive than the parent compound.
Modulation of Microbial Composition
This compound and its metabolites act as prebiotics, selectively promoting the growth of beneficial bacteria while inhibiting potentially harmful ones.[1] Studies have consistently shown that this compound administration can reverse the gut dysbiosis induced by a high-fat diet.[1] Key modulatory effects include:
-
Altering the Firmicutes/Bacteroidetes Ratio: A high Firmicutes/Bacteroidetes (F/B) ratio is often associated with obesity and metabolic disorders.[2] this compound has been shown to significantly decrease this ratio, contributing to a healthier gut microbial profile.[3][4]
-
Promoting Beneficial Bacteria: this compound supplementation has been linked to an increased abundance of beneficial bacteria such as Lactobacillus, Bifidobacterium, Blautia, and Akkermansia.[2][3] These bacteria are known to produce short-chain fatty acids (SCFAs) and play a vital role in maintaining gut health.[2][3][7]
-
Reducing Harmful Bacteria: Conversely, this compound can reduce the abundance of pro-inflammatory bacteria, such as those belonging to the phylum Proteobacteria.[7][8]
The following table summarizes the key changes in gut microbiota composition observed with this compound treatment.
| Microbial Group | Effect of this compound | Associated Health Benefits |
| Firmicutes/Bacteroidetes Ratio | Decrease | Improved metabolic health |
| Lactobacillus | Increase | SCFA production, immune modulation |
| Bifidobacterium | Increase | SCFA production, pathogen inhibition |
| Blautia | Increase | Reduced inflammation, improved lipid metabolism |
| Akkermansia | Increase | Enhanced intestinal barrier function |
| Proteobacteria | Decrease | Reduced inflammation |
Enhancing Short-Chain Fatty Acid (SCFA) Production
A significant consequence of this compound's modulation of the gut microbiota is the increased production of SCFAs, such as acetate, propionate, and butyrate.[3][7] These microbial metabolites are crucial for maintaining intestinal homeostasis by serving as an energy source for colonocytes, regulating immune responses, and enhancing intestinal barrier function.[2][3]
Reinforcing the Intestinal Barrier: A Multifaceted Approach
The intestinal barrier is a critical line of defense, preventing the translocation of harmful substances from the gut lumen into the bloodstream. This compound strengthens this barrier through several interconnected mechanisms.
Upregulation of Tight Junction Proteins
Tight junctions are protein complexes that seal the paracellular space between intestinal epithelial cells, regulating permeability.[9][10] this compound has been shown to enhance the expression of key tight junction proteins, including:
-
Zonula Occludens-1 (ZO-1): A crucial scaffolding protein that links transmembrane tight junction proteins to the actin cytoskeleton.[9][11]
-
Claudins: A family of transmembrane proteins that form the backbone of tight junctions and are primary determinants of paracellular permeability.[9][11] Studies have specifically shown that this compound can increase the expression of Claudin-3.[12][13]
The diagram below illustrates the signaling pathway through which this compound is thought to enhance tight junction integrity.
Caption: this compound's impact on tight junction protein expression.
Anti-inflammatory Effects
Chronic inflammation can compromise the integrity of the intestinal barrier. This compound exerts potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory cytokines.[3][4]
-
Inhibition of NF-κB and MAPK Pathways: this compound has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][12][13]
-
Reduction of Pro-inflammatory Cytokines: Administration of this compound leads to a significant decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]
The following diagram depicts the anti-inflammatory mechanism of this compound.
Caption: Anti-inflammatory action of this compound.
Experimental Protocols for Assessing this compound's Efficacy
Validating the effects of this compound on gut microbiota and intestinal barrier function requires robust experimental models.
In Vitro Assessment of Intestinal Barrier Function
-
Caco-2 Cell Monolayer Model: This is a widely used in vitro model to study intestinal barrier integrity.[14][15]
Protocol:
-
Seed Caco-2 cells on a porous membrane insert in a transwell plate.[14]
-
Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Treat the apical side of the monolayer with this compound at various concentrations.
-
Assess barrier function by measuring Transepithelial Electrical Resistance (TEER) and paracellular permeability using fluorescent tracers like FITC-dextran.[14][15] An increase in TEER and a decrease in FITC-dextran permeability indicate enhanced barrier function.[16][17]
-
Analyze the expression of tight junction proteins (e.g., ZO-1, claudins) using immunofluorescence staining or Western blotting.[16][17]
-
In Vivo Animal Models
-
High-Fat Diet (HFD)-Induced Obesity and Gut Dysbiosis Model: This model is relevant for studying the effects of this compound in the context of metabolic disorders.[1][3][4]
Protocol:
-
Acclimate rodents (mice or rats) to a standard chow diet.
-
Divide the animals into control and experimental groups. The experimental group receives a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity and gut dysbiosis.[3][4]
-
Treat a subset of the HFD-fed animals with this compound via oral gavage.
-
Monitor body weight, food intake, and metabolic parameters throughout the study.
-
At the end of the study, collect fecal samples for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Collect intestinal tissue to assess barrier integrity through histological analysis and expression of tight junction proteins.
-
Measure inflammatory markers in serum and intestinal tissue.
-
The workflow for an in vivo study is illustrated below.
Caption: Workflow for an in vivo animal study.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for conditions associated with gut dysbiosis and impaired intestinal barrier function. Its ability to favorably modulate the gut microbiota, enhance the production of beneficial SCFAs, and directly reinforce the intestinal barrier through the upregulation of tight junction proteins and anti-inflammatory actions provides a strong rationale for its further investigation. Future research should focus on elucidating the precise molecular targets of this compound and its metabolites within the intestinal epithelium and the gut microbiome. Furthermore, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapeutic strategies for human diseases.
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The Pro-Apoptotic Potential of Neohesperidin in Oncology: A Technical Guide to its Molecular Targets
This guide provides an in-depth exploration of the molecular mechanisms by which neohesperidin, a naturally occurring flavonoid glycoside, induces apoptosis in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven experimental methodologies. We will dissect the key molecular targets of this compound and the signaling cascades it modulates, offering a comprehensive resource for investigating its therapeutic potential.
Introduction: this compound as a Promising Anti-Cancer Agent
This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] A growing body of evidence indicates that this compound can inhibit the proliferation of various cancer cells and induce programmed cell death, or apoptosis.[2][3] Understanding the precise molecular targets and pathways through which this compound exerts its pro-apoptotic effects is paramount for its development as a potential chemotherapeutic or chemopreventive agent. This guide will illuminate these mechanisms, providing both the theoretical framework and the practical protocols to empower further research in this promising area.
The Intrinsic Apoptotic Pathway: A Primary Target of this compound
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death program that is often dysregulated in cancer. This compound has been shown to potently engage this pathway through the modulation of key regulatory proteins.
The Bcl-2 Family: Restoring the Balance Between Life and Death
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic cascade.[4][5] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins).[4][6] In many cancers, the balance is tipped towards survival due to the overexpression of anti-apoptotic proteins.
This compound has been demonstrated to restore this balance by downregulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax.[3][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the formation of pores in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors.[3][8][9]
Quantitative Data Summary: Effect of this compound on Bcl-2 Family Protein Expression
| Cancer Cell Line | This compound Concentration | Change in Bcl-2 Expression | Change in Bax Expression | Reference |
| MDA-MB-231 (Breast) | 32.5 - 47.4 µM | Significantly Down-regulated | Significantly Up-regulated | [3] |
| Osteosarcoma (SJSA, HOS) | 10 - 40 µM | - | - | [2][10] |
| MCF-7 (Breast) | 185.52 µg/mL (IC50) | - | - | [11] |
Mitochondrial Membrane Potential and Cytochrome c Release
The increased Bax/Bcl-2 ratio induced by this compound leads to a loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction and an early event in apoptosis.[10][12] This depolarization of the mitochondrial membrane is followed by the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
Caspase Activation: The Executioners of Apoptosis
The apoptosome serves as a platform for the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[12] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[13] Studies have shown that this compound treatment leads to a significant increase in the activity of caspase-3, confirming the activation of this critical executioner caspase.[13][14]
Signaling Pathway: this compound and the Intrinsic Apoptotic Pathway
Caption: this compound induces the intrinsic apoptotic pathway.
Key Signaling Pathways Modulated by this compound
Beyond its direct effects on the mitochondrial machinery, this compound influences several critical signaling pathways that are often constitutively active in cancer, promoting cell survival and proliferation.
The PI3K/Akt Pathway: A Pro-Survival Cascade Inhibited by this compound
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[15][16] Its aberrant activation is a common feature in many cancers, contributing to resistance to apoptosis.[17][18] this compound has been shown to inhibit the phosphorylation and subsequent activation of Akt.[19][20] By downregulating the PI3K/Akt pathway, this compound can sensitize cancer cells to apoptotic stimuli and inhibit their growth.[21][22]
The MAPK Pathway: A Dual Role in Cell Fate
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23] The MAPK family includes several key kinases, such as the c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs).[24] While ERKs are often associated with cell survival, the JNK and p38 MAPK pathways are frequently involved in the induction of apoptosis.[24]
This compound has been shown to induce apoptosis through the activation of the JNK signaling pathway.[2][10][25] This activation is often linked to an increase in intracellular reactive oxygen species (ROS).[2][25] Furthermore, in some contexts, this compound has been found to inhibit the ERK/p38 MAPK pathways, which can contribute to its anti-cancer effects.[1]
The NF-κB Pathway: Suppressing Pro-Inflammatory and Pro-Survival Signals
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[26][27] Constitutive activation of NF-κB is a hallmark of many cancers and is associated with resistance to apoptosis and the promotion of a pro-inflammatory tumor microenvironment.[28][29] this compound has been demonstrated to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of its downstream anti-apoptotic target genes.[1][30]
Signaling Pathway: Overview of this compound's Impact on Key Signaling Cascades
Caption: this compound modulates key signaling pathways in cancer cells.
The Role of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as both intracellular signaling molecules and mediators of cellular damage.[31] An increasing body of evidence suggests that this compound can induce apoptosis through the generation of ROS in cancer cells.[2][10][25] This increase in intracellular ROS can lead to oxidative stress, mitochondrial damage, and the activation of pro-apoptotic signaling pathways, such as the JNK pathway.[2][10]
Experimental Protocols for Investigating this compound-Induced Apoptosis
To rigorously investigate the pro-apoptotic effects of this compound, a combination of well-established cellular and molecular biology techniques is essential.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for the quantitative analysis of apoptosis.[32][33][34]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[33][34]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cancer cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).[34]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[34]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.[12]
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.[12]
-
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in the apoptotic pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Step-by-Step Methodology:
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant promise as a natural anti-cancer agent by effectively inducing apoptosis in cancer cells through a multi-pronged approach. Its ability to modulate the intrinsic apoptotic pathway by altering the Bax/Bcl-2 ratio and activating caspases, coupled with its inhibitory effects on key pro-survival signaling pathways such as PI3K/Akt and NF-κB, and its modulation of the MAPK pathway, underscores its therapeutic potential. The induction of ROS appears to be a crucial upstream event in mediating some of these effects.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the bioavailability and safety profile of this compound. Furthermore, investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs could open new avenues for combination therapies that are more effective and have fewer side effects. The detailed molecular understanding and the robust experimental protocols outlined in this guide provide a solid foundation for advancing the research and development of this compound as a novel anti-cancer therapeutic.
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Neohesperidin as a Modulator of Glucose Homeostasis and Insulin Sensitivity: A Technical Guide for Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Metabolic Pharmacology & Molecular Biology
Introduction: The Metabolic Potential of Citrus Flavanones
In the landscape of metabolic drug discovery, naturally derived phytochemicals are increasingly recognized for their pleiotropic effects on cellular energy sensors. Neohesperidin (NHP) , a flavanone glycoside predominantly extracted from Citrus aurantium L. (bitter orange), and its semi-synthetic derivative This compound dihydrochalcone (NHDC) , have emerged as potent modulators of glucose homeostasis.
As a Senior Application Scientist overseeing metabolic screening pipelines, I approach this compound not merely as a dietary supplement, but as a targeted pharmacological agent. The compound exhibits a unique capacity to reverse systemic insulin resistance by simultaneously acting on hepatic lipid metabolism and peripheral glucose uptake. This whitepaper synthesizes the mechanistic causality, quantitative preclinical data, and standardized experimental frameworks required to validate this compound's efficacy in drug development.
Molecular Mechanisms of Action: Causality in Cellular Signaling
Insulin resistance is fundamentally a failure of cellular energy sensing and signal transduction, often driven by ectopic lipid deposition and chronic low-grade inflammation. This compound corrects these metabolic dysfunctions through two primary, intersecting pathways.
AMPK Pathway Activation: The Master Energy Switch
The AMP-activated protein kinase (AMPK) pathway serves as the master regulator of cellular energy homeostasis. In vivo studies demonstrate that this compound significantly elevates the phosphorylation (activation) of hepatic AMPK 1.
-
The Causality: Activated AMPK directly phosphorylates and inhibits key lipogenic enzymes, specifically Stearoyl-CoA desaturase 1 (SCD-1) and Fatty Acid Synthase (FAS). By halting de novo lipogenesis, this compound prevents the accumulation of diacylglycerols (DAGs) and ceramides in the liver. Since these lipid intermediates are known to allosterically block the insulin receptor substrate (IRS), their clearance directly restores hepatic insulin sensitivity. Furthermore, AMPK activation triggers the insulin-independent translocation of GLUT4 to the plasma membrane, facilitating immediate peripheral glucose uptake 2.
PI3K/AKT Axis and Inflammatory Modulation
Beyond energy sensing, this compound and NHDC actively repair the canonical insulin signaling cascade. Transcriptomic analyses in diabetic models reveal that NHDC activates the PI3K/AKT pathway, which directly stimulates glycogen biosynthesis and glycolysis while inhibiting gluconeogenesis 3. Concurrently, this pathway suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6) that typically induce serine phosphorylation (inactivation) of the insulin receptor.
This compound-mediated AMPK and PI3K/AKT signaling pathways regulating glucose homeostasis.
Quantitative Efficacy in Preclinical Models
To translate mechanistic theory into pharmacological reality, we must evaluate the compound's performance across validated in vivo models. The following table synthesizes quantitative outcomes from key preclinical studies, demonstrating a consistent reduction in fasting blood glucose (FBG) and improvement in insulin sensitivity metrics (e.g., HOMA-IR).
| Animal Model | Treatment Regimen | Fasting Blood Glucose Impact | Key Metabolic & Molecular Outcomes | Reference |
| KK-Ay Mice (T2DM Model) | This compound (Dietary) | Significant decrease vs. vehicle control | Reduced serum TG, TCH, and liver index; decreased adipocyte size; upregulated AMPK. | 1 |
| db/db Mice (Obesity/T2DM) | NHDC (100 mg/kg b.w.) | ~34.5% decrease after 2 weeks | Decreased subcutaneous fat; downregulated PI3K/AKT/mTOR pathway lipogenesis. | 4 |
| Diabetic Zebrafish | NHDC (0.5 mg/mL) | Restored to normal baseline levels | Reduced HOMA-IR, TNF-α, IL-6; activated PI3K/AKT axis; increased GCK activity. | 3 |
Standardized Experimental Protocol: Evaluating Insulin Sensitization In Vivo
To ensure reproducibility and trustworthiness in drug development, experimental protocols must be self-validating. A self-validating system includes internal controls (e.g., wild-type baselines) and correlates macroscopic phenotypic data (glucose clearance) with microscopic molecular data (protein phosphorylation). Below is the optimized methodology for assessing this compound's efficacy.
Step-by-Step Methodology: Oral Glucose Tolerance Test (OGTT) & Molecular Validation
Step 1: Animal Selection and Acclimation
-
Action: Procure male C57BLKS/J db/db mice (diabetic model) and age-matched wild-type littermates (healthy control). Acclimate for 2 weeks at 22 ± 2 °C, 12 h/12 h light/dark cycle.
-
Causality: The db/db mouse model lacks a functional leptin receptor, leading to spontaneous hyperphagia, severe obesity, and insulin resistance 4. This provides a robust, highly penetrant background to test true insulin sensitizers, while the wild-type group validates the dynamic range of your assays.
Step 2: Grouping and Baseline Profiling
-
Action: Randomize db/db mice into two groups (n=9/group) based on baseline fasting blood glucose and body weight: Vehicle Control (PBS) and Treatment (NHDC, 100 mg/kg b.w.).
Step 3: Dosing Regimen
-
Action: Administer NHDC via daily oral gavage for 4 weeks. Monitor body weight and non-fasting blood glucose bi-weekly.
Step 4: Oral Glucose Tolerance Test (OGTT)
-
Action: At week 2 and week 4, subject mice to a 12-hour overnight fast. Administer an oral glucose load (1 g/kg b.w.). Measure blood glucose from the tail vein at 0, 30, 60, 90, and 120 minutes. Calculate the Area Under the Curve (AUC).
-
Causality: Fasting the mice is critical. It clears postprandial dietary glucose and establishes a baseline of endogenous hepatic glucose production. The subsequent glucose clearance curve strictly reflects the peripheral tissue's insulin-mediated uptake capacity.
Step 5: Tissue Harvesting and Molecular Validation
-
Action: Euthanize animals post-study. Rapidly excise and snap-freeze the liver and epididymal adipose tissue in liquid nitrogen. Perform Western Blot analysis probing for total AMPK, p-AMPK (Thr172), total AKT, and p-AKT (Ser473).
-
Causality: Phenotypic OGTT data must be anchored to molecular mechanisms. Observing an increase in the p-AMPK/AMPK ratio in the treated group self-validates the hypothesis that the observed hypoglycemic effect is driven by target engagement at the energy-sensor level.
Step-by-step in vivo experimental workflow for validating this compound efficacy.
Translational Outlook
For drug development professionals, this compound and its derivatives represent a highly viable scaffold for metabolic therapeutics. Unlike insulin secretagogues (e.g., sulfonylureas) which risk inducing hypoglycemia and beta-cell exhaustion, this compound acts as an insulin sensitizer. By targeting the AMPK and PI3K/AKT pathways, it addresses the root cause of Type 2 Diabetes—lipotoxicity and receptor resistance—making it a prime candidate for adjunct therapies or advanced nutraceutical formulations targeting metabolic syndrome.
References
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Methodological & Application
Green Synthesis of Neohesperidin Dihydrochalcone (NHDC): A Guide to Sustainable Production
Introduction: The Quest for a Greener Sweetener
Neohesperidin dihydrochalcone (NHDC) is a high-intensity, low-calorie sweetener derived from citrus flavonoids, prized for its excellent taste profile and flavor-enhancing properties.[1] Traditionally, the industrial synthesis of NHDC from its precursor, this compound, involves a chemical process of alkaline isomerization followed by catalytic hydrogenation. While effective, this method often relies on harsh alkaline conditions and metal catalysts, presenting environmental and sustainability challenges.
The principles of green chemistry call for the development of cleaner, more efficient, and environmentally benign synthetic routes. This guide provides detailed application notes and protocols for the green synthesis of NHDC, focusing on biocatalytic and microbial approaches that offer significant advantages in terms of sustainability, safety, and efficiency. We will explore whole-cell biotransformation using engineered yeasts and fungi, as well as advancements in green chemical hydrogenation techniques. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement sustainable practices in the production of this valuable food additive and pharmaceutical ingredient.
Section 1: Biocatalytic Synthesis of NHDC via Microbial Hydrogenation
The core of greening NHDC synthesis lies in replacing conventional chemical hydrogenation with biocatalytic alternatives. Microorganisms, particularly yeasts, possess enzymes capable of selectively reducing the carbon-carbon double bond of the chalcone precursor under mild, aqueous conditions.
The Causality of Microbial Selection: Why Yeast?
Yeasts such as those from the genera Saccharomyces and Yarrowia are robust and well-characterized microbial cell factories.[1] They possess a class of enzymes known as ene-reductases which are highly efficient in the asymmetric reduction of activated C=C bonds, such as the one present in the chalcone backbone of the NHDC precursor. This enzymatic process is highly selective, avoiding unwanted side reactions and operating at ambient temperatures and pressures, thus significantly reducing the energy input and environmental footprint compared to traditional high-pressure catalytic hydrogenation. Furthermore, using whole cells as the catalyst is cost-effective as it eliminates the need for enzyme purification.
Workflow for Yeast-Mediated NHDC Synthesis
The overall workflow for the microbial synthesis of NHDC from this compound involves the cultivation of the selected yeast strain, followed by the whole-cell biotransformation reaction.
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Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of Neohesperidin and Naringin in Citrus Species
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of two prominent flavanone glycosides, neohesperidin and naringin. These compounds are of significant interest in the food, beverage, and pharmaceutical industries due to their bioactive properties and their use as markers for citrus fruit authenticity and quality. The method described herein utilizes a reversed-phase C18 column with a gradient elution, providing excellent separation and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step experimental protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound and naringin are flavonoid glycosides predominantly found in citrus fruits.[1] Their quantification is crucial for various applications, including the quality control of raw materials and finished products, the detection of adulteration in fruit juices, and for research into their pharmacological effects.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable technique for the analysis of polyphenolic compounds like flavonoids due to its high resolution and sensitivity.[4][5]
This application note presents a validated HPLC-UV method that ensures specificity, accuracy, and precision for the simultaneous determination of this compound and naringin. The scientific principles behind the selection of the stationary phase, mobile phase, and detection wavelength are discussed to provide a thorough understanding of the method's development.
Materials and Methods
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, in-line degasser, autosampler, thermostatted column compartment, and a photodiode array (PDA) or variable wavelength detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for the separation of flavonoids.[6]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
-
Elution Mode: Gradient elution is employed for optimal separation. A typical gradient program is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 22 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 70 | 30 |
| 35 | 70 | 30 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm. This wavelength is chosen as it provides good absorbance for both naringin and this compound.[6][7]
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Reference standards of this compound (≥95% purity) and naringin (≥95% purity)
Sample Preparation
The following protocol is a general guideline for the extraction of this compound and naringin from citrus peel. The procedure may need to be optimized depending on the specific sample matrix.
-
Drying and Grinding: Dry the citrus peel at 60 °C until a constant weight is achieved. Grind the dried peel into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[8]
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and naringin reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[13] This was evaluated by comparing the chromatograms of a blank (methanol), a standard solution, and a sample extract. The retention times and UV spectra of the peaks in the sample chromatogram were compared with those of the reference standards.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9] A minimum of five concentrations is recommended to establish linearity.[9] Calibration curves were constructed by plotting the peak area against the concentration of the standard solutions. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[9]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] Accuracy was determined by a recovery study, where a known amount of the standard was added to a sample matrix (spiking). The recovery was calculated as the percentage of the measured amount versus the added amount.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): The precision was also assessed by analyzing the same standard solution on three different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response
-
S = the slope of the calibration curve
Experimental Protocols and Workflows
HPLC System Setup and Equilibration
Caption: Sample Analysis and Data Acquisition Workflow.
Results and Discussion
A summary of the validation parameters and their acceptance criteria is presented in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention times of this compound and naringin. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| LOD (µg/mL) | Report Value |
| LOQ (µg/mL) | Report Value |
The developed method demonstrated excellent specificity with no interference from the matrix at the retention times of the analytes. The linearity of the method was established over the concentration range of 1-200 µg/mL for both this compound and naringin, with a correlation coefficient (r²) greater than 0.999 for both compounds. The accuracy of the method was confirmed by the high recovery rates, which were within the acceptable range of 98.0% to 102.0%. The precision of the method was demonstrated by the low RSD values for both repeatability and intermediate precision, indicating that the method is reliable and reproducible. The calculated LOD and LOQ values indicate that the method is sensitive enough for the intended application.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the simultaneous quantification of this compound and naringin. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in quality control and research laboratories. The detailed protocol and the scientific rationale provided will enable researchers to implement this method effectively for the analysis of these important flavonoids in various sample matrices.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmacologyOnLine. HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. [Link]
-
MDPI. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Phyto Pharma Journal. HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ACS Publications. Quantitation of Flavonoid Constituents in Citrus Fruits. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. HPLC analysis of flavonoids. [Link]
-
ResearchGate. Chemical structures of (a) naringin, (b) naringenin, (c) hesperidin, (d) this compound, (e) hesperetin, (f) meranzin hydrate, and (g) internal standard (IS, sulfamethoxazole). [Link]
-
PubMed. Determination of naringin and this compound in orange juice by liquid chromatography with UV detection to detect the presence of grapefruit juice: Collaborative Study. [Link]
-
SciELO. Current procedures for extraction and purification of citrus flavonoides. [Link]
-
Asian Journal of Chemistry. Fast Determination of Naringin and Hesperidin in Natural and Commercial Citrus Juices by HPLC Method. [Link]
-
World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]
-
Redalyc.org. Current procedures for extraction and purification of citrus flavonoids. [Link]
-
Waters Corporation. Determination of Flavonoids in Fruit Juice. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Semantic Scholar. Determination of naringin and this compound in orange juice by liquid chromatography with UV detection to detect the presence of grapefruit juice: Collaborative Study. [Link]
-
Florida Online Journals. INTERFERENCES WITH NARINGIN AND this compound ANALYSIS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
ResearchGate. UV-absorptive spectrum of the five compounds: (a) Hesperidin, (b)... [Link]
-
ResearchGate. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, this compound, this compound Dihydrochalcone and Hesperetin. [Link]
-
PubMed. Purification of naringin and this compound from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. [Link]
Sources
- 1. Purification of naringin and this compound from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of naringin and this compound in orange juice by liquid chromatography with UV detection to detect the presence of grapefruit juice: Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Current procedures for extraction and purification of citrus flavonoides [scielo.org.co]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
- 8. journals.flvc.org [journals.flvc.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. assayprism.com [assayprism.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Preparation and Characterization of Neohesperidin-Loaded Nanoliposomes
Abstract & Scope
Neohesperidin (NH), a flavanone glycoside derived from citrus aurantium, exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic efficacy is severely compromised by poor aqueous solubility and rapid metabolism in the gastrointestinal tract.
This Application Note provides a rigorous, field-validated protocol for engineering This compound-Loaded Nanoliposomes (NH-LPs) using the Thin-Film Hydration (TFH) method followed by ultrasonication/extrusion. This guide moves beyond basic textbook descriptions, offering "in-the-trenches" optimization strategies to maximize Encapsulation Efficiency (EE) and ensure colloidal stability.
Scientific Rationale & Mechanism
The encapsulation strategy relies on the amphiphilic nature of phospholipids. This compound possesses a glycosidic moiety (hydrophilic) and a flavonoid aglycone core (lipophilic).
-
Bilayer Insertion: In the TFH method, NH is co-dissolved with lipids. Upon hydration, NH partitions into the lipid bilayer or the aqueous-lipid interface, protected from hydrolysis and enzymatic degradation.
-
Cholesterol Stabilization: Cholesterol is critical. It modulates bilayer fluidity, preventing the "leakage" of the small NH molecules during storage by filling the voids between phospholipid acyl chains.
-
Size Reduction: High-energy input (Sonication/Extrusion) converts multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs) (<150 nm), which are essential for enhanced cellular uptake and prolonged circulation time.
Materials & Equipment
Reagents
-
Lipid: Soy Phosphatidylcholine (SPC) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) for higher stability.
-
Stabilizer: Cholesterol ( >99% purity).
-
Active Pharmaceutical Ingredient (API): this compound (HPLC grade).
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH) (Analytical grade).
-
Hydration Medium: Phosphate Buffered Saline (PBS), pH 7.4.
Equipment
-
Rotary Evaporator (with vacuum pump and water bath).
-
Probe Sonicator (with titanium tip) OR Mini-Extruder (with polycarbonate membranes).
-
Transmission Electron Microscope (TEM) (for morphology).[1][2]
-
Zeta Sizer (DLS) (for size/charge).
-
UV-Vis Spectrophotometer or HPLC (for drug quantification).
Experimental Protocol: Thin-Film Hydration Method
Phase 1: Preparation of Lipid Film
Critical Insight: The solubility of this compound in pure chloroform is poor. Use a Chloroform:Methanol mixture to ensure complete dissolution of both the lipid and the drug, ensuring homogenous distribution in the film.
-
Stock Solutions:
-
Dissolve SPC and Cholesterol in Chloroform (Ratio 4:1 w/w).
-
Dissolve this compound in Methanol (1 mg/mL).
-
-
Mixing:
-
Combine the lipid and drug solutions in a round-bottom flask.
-
Recommended Ratio: Lipid:Drug mass ratio of 10:1 to 20:1.
-
Solvent Ratio: Final Chloroform:Methanol ratio should be approx. 2:1 (v/v).[3]
-
-
Evaporation:
-
Attach flask to Rotary Evaporator.
-
Settings: 45°C water bath, 100 rpm.
-
Apply vacuum gradually to prevent bumping. Evaporate until a dry, thin film forms on the flask wall.
-
Desiccation: Keep the flask under vacuum (or in a desiccator) overnight to remove trace solvent residues (critical for toxicity safety).
-
Phase 2: Hydration (Vesicle Formation)
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask. Volume should yield a final lipid concentration of 5–10 mg/mL.
-
Temperature: Maintain water bath at 50°C (above the lipid phase transition temperature,
). -
Agitation: Rotate at 150 rpm for 30–60 minutes until the film is completely peeled off and a milky suspension (MLVs) is formed.
-
Phase 3: Downsizing (Homogenization)
Choice of Method:
-
Probe Sonication: Faster, suitable for smaller batches.
-
Cycle: 5 mins total (5s ON, 5s OFF) at 40% amplitude in an ice bath (to prevent lipid oxidation).
-
-
Extrusion: Higher uniformity (lower PDI).
-
Pass through 200 nm membrane (5 times) then 100 nm membrane (10 times).
-
Phase 4: Purification
-
Separation: Centrifuge the liposomal suspension at 15,000 rpm for 30 mins (or use Amicon Ultra filters, 10kDa cutoff).
-
Collection: The pellet (or retentate) contains the NH-LPs. The supernatant contains free (unencapsulated) this compound.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of this compound-loaded nanoliposomes via Thin-Film Hydration.
Characterization Protocols
A. Encapsulation Efficiency (EE%)
The most critical metric. It determines how much drug is actually inside the carrier.
-
Method: Indirect quantification.
-
Protocol:
-
Centrifuge the formulation (e.g., 15,000 rpm, 30 min).
-
Collect the supernatant (containing free NH).
-
Measure absorbance of supernatant at
(approx. 280-285 nm for this compound) or use HPLC. -
Calculation:
-
B. Particle Size & Zeta Potential[2][4][5]
-
Instrument: Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
-
Target Specs:
C. Morphology[2][6][8]
-
Protocol: Place a drop of diluted liposomes on a copper grid. Stain with 2% phosphotungstic acid (negative staining). Dry and image.
-
Expected Result: Spherical, non-aggregated vesicles with a distinct halo (bilayer).
Characterization Logic Diagram
Figure 2: Analytical logic flow for validating liposomal quality and drug loading efficiency.
Results Summary & Troubleshooting
Typical Data Ranges
The following table summarizes expected values based on optimized protocols found in recent literature [1, 2, 4].
| Parameter | Acceptable Range | Optimization Tip |
| Particle Size | 40 – 150 nm | Increase sonication time or extrusion cycles if too large. |
| PDI | 0.1 – 0.3 | If >0.3, the film was likely not thin enough or hydration was too fast. |
| Zeta Potential | -30 to -45 mV | If too neutral (>-10mV), consider adding anionic lipids (e.g., DCP). |
| Encapsulation Efficiency | 70% – 95% | If low, increase Lipid:Drug ratio or check drug solubility in organic phase. |
Troubleshooting Guide
-
Issue: Low Encapsulation Efficiency (<50%)
-
Cause: this compound crystallization during film formation.
-
Fix: Ensure the Methanol content in the organic phase is sufficient to keep NH solubilized until the very end of evaporation.
-
-
Issue: Aggregation/Sedimentation
-
Cause: Low Zeta potential or hydrolysis of lipids.
-
Fix: Store at 4°C. Add cholesterol (up to 20-30 mol%) to rigidify the membrane [1].
-
References
-
Ghareaghajlou, N. et al. (2021). "Nano-liposomal system based on lyophilization of monophase solution technique for encapsulating anthocyanin-rich extract." Dyes and Pigments.[2]
-
Karim, N. et al. (2020).[2] "Surface decoration of this compound-loaded nanoliposome using chitosan and pectin for improving stability and controlled release." International Journal of Biological Macromolecules.
-
Li, J. et al. (2025). "Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability."[7] MDPI.
-
Shishir, M.R.I. et al. (2019).[8] "Stability and bioavailability improvement of this compound using nanoliposomes." Food Chemistry. (Contextual citation from search results).
-
Inside Scientific. (2025). "Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation."
Sources
- 1. Surface decoration of this compound-loaded nanoliposome using chitosan and pectin for improving stability and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijaidr.com [ijaidr.com]
- 4. Preparation and Characterization of Nanoliposomes for the Entrapment of Bioactive Hydrophilic Globular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Yield Isolation and Purification of Neohesperidin from Citrus Species Using Macroporous Adsorption Resin
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix: Citrus species biomass (e.g., Citrus aurantium, Citrus reticulata albedo) Target Analyte: Neohesperidin (Flavanone glycoside)
Executive Summary & Mechanistic Principles
This compound is a highly valued flavanone glycoside utilized as a bittering agent, a precursor for the artificial sweetener this compound dihydrochalcone (NHDC), and an active pharmaceutical ingredient with osteogenic and anti-inflammatory properties[1]. Isolating this compound from crude Citrus extracts poses a challenge due to the complex matrix of competing sugars, organic acids, and structurally similar flavonoids.
Macroporous adsorption resins (MARs) provide a scalable, self-validating, and cost-effective solution for this purification[2].
The Causality of Resin Selection: this compound is a weakly polar compound, consisting of a hydrophobic aglycone backbone and a hydrophilic sugar moiety. According to the "like dissolves like" polarity matching principle, non-polar or weakly polar styrene-divinylbenzene copolymer resins (such as D101 or HPD300) exhibit superior adsorption capacities[3].
-
Adsorption is driven by hydrophobic exclusion from the aqueous phase, allowing van der Waals forces and π-π interactions to bind the flavonoid's aromatic rings to the resin matrix.
-
Desorption is achieved by introducing a competitive solvent (e.g., ethanol) that lowers the mobile phase's dielectric constant, effectively breaking these hydrophobic interactions and releasing the target analyte[3].
Mechanistic logic of this compound adsorption and desorption on non-polar MARs.
Experimental Workflow
The following workflow outlines the transition from crude biomass to high-purity this compound crystals. By utilizing a gradient elution strategy, the protocol systematically strips away impurities based on their polarity.
Workflow for this compound isolation using D101 macroporous adsorption resin.
Quantitative Data & Parameter Optimization
Selecting the correct resin and dynamic parameters is critical for maximizing yield and preventing column breakthrough. D101 is prioritized for the primary clean-up due to its proven ability to increase this compound purity from ~4.9% to over 58% in a single pass[2].
Table 1: Macroporous Resin Selection Matrix
| Resin Type | Polymer Structure | Polarity | Surface Area (m²/g) | Suitability for this compound |
| D101 | Styrene-divinylbenzene | Non-polar | 400–450 | Optimal (High recovery, 68.97%)[2] |
| HPD300 | Styrene-divinylbenzene | Non-polar | 800–850 | Excellent (High capacity for flavonoids)[3] |
| AB-8 | Polystyrene | Weakly polar | 480–520 | Good (Broad-spectrum flavonoid binding) |
Table 2: Optimized Dynamic Parameters for D101 Resin
| Process Step | Parameter | Optimal Value | Mechanistic Rationale |
| Loading | Concentration | 4.0 – 5.0 mg/mL | Prevents premature column saturation and breakthrough. |
| Loading | Flow Rate | 2.0 BV/h | Ensures sufficient contact time for van der Waals interactions. |
| Washing | Eluent | Water & 30% EtOH | Removes highly polar sugars, proteins, and organic acids without desorbing the target. |
| Elution | Eluent | 55% – 70% EtOH | Drastically lowers dielectric constant to break hydrophobic bonds, eluting this compound[2],[4]. |
Step-by-Step Protocol
Phase 1: Resin Pretreatment (Critical for Baseline Purity)
Unreacted monomers and porogens trapped within the resin matrix will cause severe downstream contamination if not removed.
-
Soak the D101 resin in 95% ethanol for 24 hours to swell the polymer matrix.
-
Pack the resin into a glass chromatography column and wash with deionized water at 2 BV/h until the effluent is completely free of ethanol odor.
-
Wash sequentially with 0.5 M HCl (to remove basic impurities/salts) and 0.5 M NaOH (to remove acidic organics) for 4 hours each.
-
Flush with deionized water until the effluent reaches a neutral pH (7.0).
Phase 2: Sample Loading & Dynamic Adsorption
-
Prepare the crude Citrus extract in an aqueous solution, adjusting the total flavonoid concentration to approximately 4.0 mg/mL.
-
Load the extract onto the D101 column at a constant flow rate of 2 BV/h.
-
Self-Validating QC Step: Continuously monitor the column effluent using a UV-Vis detector at 280 nm. Stop loading when the this compound concentration in the effluent reaches 10% of the initial loading concentration (the breakthrough point).
Phase 3: Gradient Desorption
-
Impurity Wash: Flush the column with 4 BV of deionized water, followed by 3 BV of 30% aqueous ethanol at 2 BV/h. Causality: This step strips away highly polar impurities while the weakly polar this compound remains tightly bound to the resin.
-
Target Elution: Elute the column with 4 BV of 55% to 70% aqueous ethanol at 2 BV/h[2],[4]. Collect this fraction, as it contains the enriched this compound.
Phase 4: Downstream Crystallization
To push the purity from ~58% (resin-refined) to >95%, a salting-out and crystallization process is employed[2],[4].
-
Concentrate the 70% ethanol eluate under reduced pressure at 45°C to form a thick extract.
-
Add 5% (w/w) solid ammonium sulfate (NH4)2SO4 to the extract. Stir while heating to a boil, then immediately remove from heat[4]. Causality: The addition of salt decreases the solubility of the flavonoid (salting-out effect), forcing it out of the aqueous phase.
-
Cool the solution to <15°C and allow it to stand undisturbed for 12 hours to induce the precipitation of crude this compound crystals[4].
-
Recrystallize the crude precipitate using a methanol/water system (adjusting pH to 3.0 with dilute HCl to ensure the flavonoid remains in its protonated, least soluble state) to yield off-white, needle-shaped crystals of high-purity this compound[4].
References
-
Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. Journal of Separation Science (2012). 2
-
Adsorption of Myricetrin, Puerarin, Naringin, Rutin, and this compound Dihydrochalcone Flavonoids on Macroporous Resins. Journal of Chemical & Engineering Data - ACS Publications (2013). 3
-
CN105384787A - Method for extracting hesperidin and this compound from fruitlet and peel of citrus. Google Patents. 4
-
This compound promotes the osteogenic differentiation of human bone marrow stromal cells by inhibiting the histone modifications of lncRNA SNHG1. Taylor & Francis (2021). 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105384787A - Method for extracting hesperidin and this compound from fruitlet and peel of citrus - Google Patents [patents.google.com]
Application Note: LC-MS/MS Analysis of Neohesperidin and Its Metabolites in Rat Plasma for Pharmacokinetic Studies
Target Audience: Bioanalytical Scientists, Pharmacologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the extraction, quantification, and pharmacokinetic evaluation of neohesperidin and its primary metabolites in rat plasma using LC-MS/MS.
Introduction & Metabolic Context
This compound is a highly bioactive flavanone glycoside predominantly found in Citrus aurantium L. (bitter orange). Despite its potent pharmacological properties—including anti-obesity, antioxidant, and anti-inflammatory effects—this compound exhibits remarkably low absolute oral bioavailability (~4-5%)[1].
This low systemic exposure is primarily driven by extensive first-pass metabolism. Upon oral administration, intact this compound is rapidly hydrolyzed by gut microbiota into its aglycone, hesperetin . Hesperetin is subsequently absorbed and undergoes extensive Phase II metabolism in the liver (via UDP-glucuronosyltransferases and sulfotransferases) to form circulating glucuronide and sulfate conjugates[2]. Consequently, measuring only the intact glycoside in plasma severely underestimates the true systemic exposure of the drug.
Fig 1. Metabolic pathway of this compound via gut microbiota and hepatic phase II enzymes.
Experimental Rationale (Causality & Design)
To ensure scientific integrity and robust data generation, the following analytical choices are embedded into this protocol:
-
Enzymatic Hydrolysis for "Total Aglycone" Quantification: Because the parent compound exists only transiently in plasma, we utilize β-glucuronidase and sulfatase to cleave the Phase II conjugates back into hesperetin. Quantifying "total hesperetin" provides a highly reliable surrogate marker for the absorption and pharmacokinetic profile of orally administered this compound[2].
-
Negative Electrospray Ionization (ESI-): Flavanones possess multiple phenolic hydroxyl groups that readily deprotonate in neutral or slightly basic mobile phases. Operating in negative ESI mode yields a highly stable
precursor ion (e.g., m/z 609.2 for this compound), avoiding the complex and variable sodium/potassium adducts frequently observed in positive ion mode[3]. -
Protein Precipitation (PPT) over Solid-Phase Extraction (SPE): While SPE offers cleaner extracts, one-step PPT using acetonitrile is selected for its ability to rapidly disrupt plasma protein binding, releasing the highly protein-bound flavanones into the supernatant while maintaining recoveries >85%[1].
Step-by-Step Bioanalytical Protocol
Every step in this protocol is designed as a self-validating system to ensure reproducibility and accuracy in high-throughput bioanalysis.
Animal Handling & Sample Collection
-
Dosing: Administer this compound (e.g., 100 mg/kg suspended in 0.5% CMC-Na) via oral gavage to Sprague-Dawley (SD) or Wistar rats (fasted for 12 h prior).
-
Sampling: Collect ~250 µL of blood from the retro-orbital sinus or jugular vein into heparinized tubes at predetermined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 h post-dose).
-
Plasma Separation: Centrifuge immediately at 4,000 × g for 10 min at 4°C. Transfer the plasma supernatant to pre-chilled Eppendorf tubes and store at -80°C until analysis.
Enzymatic Hydrolysis (Crucial Step)
-
Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of sodium acetate buffer (0.1 M, pH 5.0) containing 500 Units of β-glucuronidase and 50 Units of sulfatase.
-
Incubation: Vortex gently and incubate in a shaking water bath at 37°C for 1 hour to ensure complete deconjugation of hesperetin-glucuronides/sulfates.
Plasma Extraction (Protein Precipitation)
-
IS Addition: Spike the hydrolyzed plasma with 10 µL of Internal Standard (IS) solution (e.g., Taxifolin or Liquiritin at 500 ng/mL).
-
Precipitation: Add 150 µL of ice-cold LC-MS grade acetonitrile.
-
Vortex & Centrifuge: Vortex vigorously for 3 minutes to precipitate proteins and release bound analytes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. (Optional: Dry under
and reconstitute in initial mobile phase for concentration and peak shape enhancement).
Fig 2. Step-by-step bioanalytical workflow for this compound extraction from rat plasma.
LC-MS/MS Conditions
-
Analytical Column: Hypersil GOLD Phenyl or Zorbax SB-C18 (2.1 mm × 100 mm, 1.7 µm). The phenyl column offers superior
interactions for resolving flavanone isomers. -
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Elution: 0-1 min (10% B), 1-4 min (10% to 60% B), 4-5 min (60% to 90% B), 5-6 min (90% B), 6-6.1 min (return to 10% B for 2 min equilibration). Flow rate: 0.3 mL/min.
Quantitative Data & Pharmacokinetic Parameters
Table 1: Optimized MRM Transitions for Quantification
Transitions are monitored in negative ESI mode based on collision-induced dissociation (CID) profiling.
| Analyte | Precursor Ion | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 609.2 | 301.1 | 25 | 50 |
| Hesperetin (Metabolite) | 301.1 | 164.1 | 22 | 50 |
| Naringenin (Metabolite) | 271.1 | 151.0 | 24 | 50 |
| Taxifolin (IS) | 303.0 | 125.0 | 20 | 50 |
Table 2: Representative Pharmacokinetic Parameters in Rats
Data reflects a 100 mg/kg oral dose. Total Hesperetin refers to plasma subjected to enzymatic hydrolysis.
| Parameter | Unit | Intact this compound | Total Hesperetin (Hydrolyzed) |
| ng/mL | 12.5 ± 3.2 | 1450.4 ± 320.1 | |
| h | 0.5 ± 0.1 | 4.0 ± 1.5 | |
| ng·h/mL | 43.2 ± 12.4 | 12850.6 ± 2100.5 | |
| h | 5.8 ± 1.3 | 8.4 ± 2.1 | |
| Absolute Bioavailability | % | ~5.30 | N/A |
Results Interpretation & System Self-Validation
-
The Double-Peak Phenomenon: When analyzing the plasma concentration-time curves for total hesperetin, you will frequently observe a secondary absorption peak (a "double-peak") occurring between 6 to 12 hours post-dose. Do not mistake this for analytical error. This is a well-documented physiological occurrence caused by enterohepatic circulation —where biliary-excreted glucuronides are re-hydrolyzed by gut microbiota and reabsorbed into the systemic circulation[2].
-
Matrix Effect Self-Validation Checkpoint: Ion suppression is a known risk in negative ESI due to co-eluting endogenous phospholipids. Validation rule: Calculate the Matrix Factor (MF) by comparing the peak area of this compound spiked into post-extracted blank plasma versus a neat standard solution. The assay is only valid if the MF falls strictly between 85% and 115%.
-
Carryover Self-Validation Checkpoint: Flavanones can adsorb to autosampler needles and column frits. Validation rule: Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ) standard. The carryover peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) peak area to validate the gradient washing step.
References
- Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, this compound, and Naringin-Neohesperidin. Frontiers in Pharmacology.
- Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.
- Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. PubMed Central (PMC).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, this compound, and Naringin-Neohesperidin [frontiersin.org]
- 3. Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Characterization of Neohesperidin Hydroxypropyl-β-Cyclodextrin Inclusion Complexes
Executive Rationale
Neohesperidin (NH) is a highly potent natural flavanone glycoside recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, its translation into clinical and nutraceutical applications is severely bottlenecked by its highly crystalline nature, which results in poor aqueous solubility (~161.81 μg/mL at 37 °C) and low physiological bioavailability[1][2].
To overcome these physicochemical limitations, supramolecular inclusion using Hydroxypropyl-β-cyclodextrin (HP-β-CD) has emerged as a definitive formulation strategy. HP-β-CD provides a hydrophobic internal cavity that encapsulates the lipophilic C-ring of NH, while its hydrophilic exterior ensures aqueous compatibility[1]. As Senior Application Scientists, we recognize that simple binary inclusion often requires impractically high concentrations of cyclodextrin. Therefore, this guide details advanced formulation architectures—specifically Ternary Inclusion Systems utilizing Meglumine (MEG) as an auxiliary agent[2], and Dual-Carrier Hybrid Nanosystems integrating phospholipid complexation[3]—to maximize solubility, stability, and encapsulation efficiency.
Mechanistic Insights: The Thermodynamics of Solubilization
The formulation of an inclusion complex is not merely a physical mixture; it is a thermodynamically driven molecular rearrangement.
-
Binary Inclusion (NH/HP-β-CD): The primary driving force is the displacement of high-enthalpy water molecules from the HP-β-CD cavity by the hydrophobic C-ring of this compound[1]. This interaction is stabilized by non-covalent forces, predominantly van der Waals forces and hydrogen bonding, resulting in the amorphization of NH[1].
-
Ternary Systems (NH/MEG/HP-β-CD): Meglumine acts as a powerful co-solvent and hydrogen-bond donor. NH first associates with MEG via hydrogen bonding, altering its spatial conformation and increasing its affinity for the HP-β-CD cavity[2]. This ternary synergy drastically reduces the required molar ratio of cyclodextrin while achieving a 36-fold increase in aqueous solubility[4].
-
Hybrid Liposomal Systems (NH-PC-CD): By pre-complexing NH with phospholipids (PC) before HP-β-CD inclusion, the formulation leverages both lipid-bilayer integration and cyclodextrin cavity encapsulation. This prevents the rapid enzymatic degradation of NH in the gastrointestinal tract, shifting release kinetics to a sustained, non-Fickian diffusion model[3].
Mechanistic pathway of this compound ternary inclusion complexation.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality. Every solvent choice and thermal condition is optimized to force the equilibrium toward complete inclusion.
Protocol A: Solvent Co-Evaporation for Ternary Complexes (NH/MEG/HP-β-CD)
Causality Check: Physical kneading often leaves residual crystalline NH. Solvent co-evaporation ensures molecular-level mixing by dissolving both host and guest molecules in miscible phases before forced co-precipitation[4].
Step-by-Step Workflow:
-
Phase Preparation:
-
Organic Phase: Dissolve this compound in absolute ethanol. (Ethanol is selected because it completely solvates the crystalline lattice of NH without degrading the flavonoid).
-
Aqueous Phase: Dissolve HP-β-CD and Meglumine in ultrapure water. Maintain a strict 1:1 molar ratio of NH to HP-β-CD to optimize cavity occupancy[4].
-
-
Equilibration: Add the aqueous phase dropwise into the organic phase under continuous magnetic stirring at 500 RPM. Stir for 2 hours at room temperature to allow hydrogen bonding between NH and MEG to mature[4].
-
Co-Evaporation: Transfer the mixture to a rotary evaporator. Apply high temperature (e.g., 50–60 °C) and reduced pressure to rapidly evaporate the ethanol-water azeotrope[4]. Why rapid evaporation? Slow evaporation risks the re-crystallization of NH. Rapid solvent removal forces the NH into the HP-β-CD cavity, trapping it in an amorphous state.
-
Desiccation: Transfer the resulting solid to a vacuum desiccator for 24 hours to remove trace residual solvents, yielding the final NH/MEG/HP-β-CD powder.
Workflow for the solvent co-evaporation method of ternary inclusion complexes.
Protocol B: Ultrasonication-Assisted Hybrid Nanosystems (NH-PC-CD)
Causality Check: For applications requiring sustained release and protection against gastrointestinal enzymes, a dual-carrier system is superior. Ultrasonication provides the sheer force necessary to intercalate the NH-PC complex into the cyclodextrin matrix[3].
Step-by-Step Workflow:
-
Phospholipid Complexation: Dissolve NH and soy lecithin (phospholipid, PC) in anhydrous ethanol. Reflux at 60 °C for 1 hour to form the NH-PC complex[3].
-
Hybrid Integration: Disperse HP-β-CD in ultrapure water. Inject the NH-PC ethanol solution into the aqueous HP-β-CD phase under high-speed homogenization.
-
Ultrasonication: Subject the dispersion to probe ultrasonication (e.g., 300 W, 5 minutes in an ice bath to prevent lipid oxidation) to reduce particle size and ensure uniform hybrid vesicle formation[3].
-
Precipitation & Lyophilization: Evaporate the ethanol, then freeze-dry the resulting suspension to obtain the NH-PC-CD hybrid powder[3].
Analytical Characterization & Self-Validation
To verify that true inclusion (and not just physical mixing) has occurred, the system must be validated orthogonally.
-
Powder X-ray Diffraction (PXRD): This is the definitive test for amorphization. Pure NH exhibits sharp, intense crystalline diffraction peaks. HP-β-CD exhibits broad amorphous halos (typically at 2θ = 9.54° and 18.59°)[4]. A successful inclusion complex will show the complete elimination of NH's crystalline peaks, confirming that the drug is molecularly dispersed within the cavity[3][4].
-
Fourier Transform Infrared Spectroscopy (FTIR): Look for peak shifts. The characteristic hydroxyl (-OH) and carbonyl (C=O) stretching bands of NH will shift or broaden due to hydrogen bonding with Meglumine and spatial confinement within the HP-β-CD cavity[1][3].
-
Scanning Electron Microscopy (SEM): Physical mixtures will show distinct block-like NH crystals alongside spherical HP-β-CD particles. In a successful complex, the original morphologies disappear, replaced by a homogeneous, irregular amorphous aggregate[1][2].
Quantitative Data Summary
The table below summarizes the profound impact of different HP-β-CD formulation strategies on the aqueous solubility and encapsulation metrics of this compound.
| Formulation Type | Composition | Preparation Method | Aqueous Solubility (37 °C) | Solubility Enhancement | Key Advantage |
| Free Drug | Pure this compound (NH) | N/A | ~0.16 mg/mL (161.81 μg/mL) | Baseline (1x) | N/A |
| Binary Complex | NH / HP-β-CD | Solvent Method | 1.92 mg/mL (1927.12 μg/mL) | ~12.0-fold | Improved thermal stability[1][4] |
| Ternary Complex | NH / MEG / HP-β-CD | Solvent Co-Evaporation | 5.81 mg/mL | ~36.3-fold | Maximum solubility; reduced HP-β-CD dosage[2][4] |
| Hybrid Liposome | NH / Phospholipid / HP-β-CD | Ultrasonication | 318.75 μg/mL | ~2.0-fold | Sustained release (80.78% over 72h); >95% encapsulation[3][5] |
Note: While the hybrid liposome shows a lower absolute solubility than the ternary complex, its primary function is to provide enzymatic protection and sustained non-Fickian diffusion in gastrointestinal environments[3].
References
-
Wang, C., Xia, N., Yu, M., & Zhu, S. (2022). Physicochemical properties and mechanism of solubilised this compound system based on inclusion complex of hydroxypropyl-β-cyclodextrin. Ovid / ResearchGate. Available at: 1
-
Xia, N., Zhou, Q., Liu, Y., Gao, D., & Feng, Z. (2025). Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability. MDPI Nanomaterials / PubMed. Available at: 3
-
Zuo, Y., He, Z., Yang, W., & Sun, C. (2024). Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine. Foods (PubMed Central). Available at:2
Sources
- 1. ovid.com [ovid.com]
- 2. Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability [mdpi.com]
- 4. Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Neohesperidin Bioavailability with Phospholipid Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of neohesperidin delivery. This guide provides in-depth, field-proven insights into the formulation, characterization, and evaluation of this compound-phospholipid complexes, designed to significantly improve oral bioavailability.
Conceptual Overview: The "Why"
This compound, a potent flavonoid glycoside found in citrus fruits, offers a wide range of therapeutic benefits, including antioxidant, anti-inflammatory, and lipid-regulating effects.[1][2] However, its clinical application is severely hampered by its poor aqueous solubility and low oral bioavailability, which is estimated to be as low as 4-5% in rats.[3][4] This poor absorption is attributed to its molecular size and limited lipid solubility, preventing efficient transport across the gastrointestinal membrane.[5]
Phospholipid complexes offer a robust solution to this problem. By forming a non-covalent complex, the phospholipid molecule effectively "wraps" the this compound molecule. This structure presents a lipophilic outer surface that is more compatible with the lipid bilayer of enterocytes, facilitating absorption.[6][7] This guide will walk you through the practical steps and troubleshooting necessary to successfully develop and validate these complexes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-phospholipid complex?
A1: It is a supramolecular assembly where this compound is molecularly complexed with a phospholipid (like phosphatidylcholine) through non-covalent interactions, primarily hydrogen bonds.[5][8] This complex is not a simple mixture; the drug's crystalline structure is transformed into an amorphous state, which enhances its solubility and dissolution rate.[9][10] The phospholipid component, being amphiphilic, improves the drug's lipophilicity, thereby enhancing its ability to permeate biological membranes.[6]
Q2: How does complexation improve bioavailability?
A2: The improvement stems from a dual mechanism:
-
Enhanced Solubility & Dissolution: The amorphous form of this compound within the complex dissolves more readily in gastrointestinal fluids compared to its poorly soluble crystalline form.
-
Improved Permeability: The lipid-compatible exterior of the complex facilitates transport across the intestinal epithelium, which acts as a lipid barrier.[6][7] This can also help in reducing first-pass metabolism in the liver.[6]
Q3: What are the critical parameters to control during formulation?
A3: The most critical parameters are the molar ratio of this compound to phospholipid, the choice of organic solvent, reaction temperature, and reaction time.[5][11] These factors collectively determine the efficiency of complexation, drug loading, and the ultimate stability of the complex.[12]
Experimental Workflow & Troubleshooting Guides
This section is organized by experimental stage, addressing common problems in a question-and-answer format.
Formulation & Preparation Stage
The most common method for preparing these complexes is the Solvent Evaporation Method .[11][12][13]
Workflow: Solvent Evaporation Method
Caption: Key characterization techniques to validate complex formation.
Q: The Differential Scanning Calorimetry (DSC) thermogram of my complex still shows the sharp endothermic peak of pure this compound.
A: Probable Cause & Solution:
-
Presence of Free Drug: Similar to the PXRD issue, this indicates that free, uncomplexed this compound is present in your sample. The melting endotherm of the pure drug will disappear or shift to a different temperature in a successfully formed complex, indicating a change in its physical state. [8][14] * Troubleshooting: This is strong evidence of incomplete complexation. Review your formulation parameters, particularly the drug-to-phospholipid ratio and reaction conditions. A physical mixture of the components will show the endotherms of both individual substances, while a true complex will exhibit a different thermal profile. [14] Q: My Fourier-Transform Infrared (FTIR) spectra for the complex look identical to the physical mixture.
A: Probable Cause & Solution:
-
Lack of Molecular Interaction: FTIR spectroscopy is used to confirm the formation of new interactions (like hydrogen bonds) between the drug and the phospholipid. If the spectrum of the complex is just a sum of the individual components' spectra, it suggests no significant molecular interaction has occurred.
-
Troubleshooting: Look for specific peak shifts. For example, a shift or broadening of the hydroxyl (-OH) group peaks of this compound and the phosphate (P=O) group peak of the phospholipid would indicate hydrogen bond formation, confirming complexation. [8]If no shifts are observed, the preparation method failed to induce these interactions. Re-evaluate your solvent choice and reaction conditions to ensure they are conducive to forming these bonds.
-
In Vitro & In Vivo Evaluation Stage
Q: The in vitro dissolution rate of my complex is only slightly better than the pure drug.
A: Probable Causes & Solutions:
-
Incomplete Amorphization: As confirmed by PXRD and DSC, any remaining crystalline drug will dissolve slowly, dragging down the overall dissolution rate.
-
Troubleshooting: Ensure your characterization data (PXRD/DSC) confirms a fully amorphous product before proceeding to dissolution studies.
-
-
Particle Size and Aggregation: Large particles or aggregation of the complex in the dissolution medium can reduce the effective surface area available for dissolution.
-
Troubleshooting: After harvesting the complex, ensure it is finely pulverized to a uniform, small particle size. During the dissolution test, ensure adequate agitation (as per USP guidelines) to prevent aggregation at the bottom of the vessel.
-
-
Poor Wettability: Although the complex is more lipophilic, poor initial wetting can slow down the start of dissolution.
-
Troubleshooting: While not usually a major issue for phospholipid complexes, ensure the dissolution medium is properly stirred. Sometimes, the inclusion of a very small amount of surfactant in the dissolution medium (if appropriate for the study) can help, but this should be justified.
-
| Property | Free this compound | This compound-Phospholipid Complex | Expected Fold Increase |
| Aqueous Solubility | Very Low (~160 µg/mL) | Significantly Increased | > 2-fold [9][10] |
| Dissolution Rate (in 8h) | Low (< 50%) | High (> 75%) | > 1.5-fold [15] |
| Oral Bioavailability (AUC) | Low | Significantly Increased | > 2-fold |
| AUC: Area Under the Curve |
Detailed Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (Solvent Evaporation)
-
Preparation: Accurately weigh this compound and a high-purity phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio.
-
Dissolution: Dissolve the this compound in 20 mL of absolute ethanol. In a separate flask, dissolve the phospholipid in 20 mL of dichloromethane.
-
Reaction: Transfer both solutions to a 100 mL round-bottom flask. Stir the mixture continuously on a magnetic stirrer for 2 hours at 45°C. The flask should be sealed to prevent solvent loss.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum desiccator overnight to remove any residual solvent traces.
-
Collection: Carefully scrape the dried complex from the flask wall, pulverize it into a fine powder using a mortar and pestle, and store it in an airtight, light-resistant container at 4°C.
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Lightly pack a small amount of the powdered sample (free this compound, phospholipid, physical mixture, and the complex) into the sample holder.
-
Instrument Setup: Use an X-ray diffractometer with Cu Kα radiation.
-
Scanning: Scan the samples over a 2θ range of 4° to 40° at a scan rate of 0.04° per second. [14]4. Analysis: Analyze the resulting diffractograms. Look for the disappearance of the characteristic high-intensity peaks of this compound in the pattern of the complex, which should be replaced by a broad, diffuse halo, indicating an amorphous state.
References
- Massive Bio. (2026, January 12). Phospholipid Complex.
- MDPI. (2016, October 19). 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies.
- A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applic
- Capsaicin | Phospolipid Complex | Drug Delivery | Cancer | Cytotoxicity.
- PMC. (2025, June 3). Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability.
- PubMed. (2024, April 25). Phospholipid Complex Formulation Technology for Improved Drug Delivery in Oncological Settings: a Comprehensive Review.
- Bentham Science Publishers. (2026, January 12). Exploring the Potential Role of Phospholipid Complexes in Drug Delivery Systems for Enhanced Applicability.
- PubMed. (2017, May 30).
- ResearchGate. Recent advances in the biosynthesis, bioavailability, toxicology, pharmacology, and controlled release of citrus this compound.
- ResearchGate. Phospholipid Complex Formulation Technology for Improved Drug Delivery in Oncological Settings: a Comprehensive Review | Request PDF.
- MDPI. (2025, June 3). Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability.
- PMC. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents.
- Semantic Scholar. Formulation and in vitro Evaluation of Hesperidin-Phospholipid Complex and its Antioxidant Potential.
- Bentham Science Publisher. Formulation and in vitro Evaluation of Hesperidin-Phospholipid Complex and its Antioxidant Potential.
- ChemRxiv.
- PMC. (2025, December 15).
- IT Medical Team. Preparation and In Vivo-In Vitro Evaluation of Polydatin-Phospholipid Complex with Improved Dissolution and Bioavailability.
- Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis.
- MDPI. (2024, October 1). Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine.
- PubMed. (2022, November 23). Recent advances in the biosynthesis, bioavailability, toxicology, pharmacology, and controlled release of citrus this compound.
- ResearchGate. (2025, August 7). Formulation and in vitro Evaluation of Hesperidin-Phospholipid Complex and its Antioxidant Potential | Request PDF.
- BOC Sciences. (2025, September 13). Liposome Formulation Challenges - Phospholipid Solutions.
- MDPI. (2022, March 4).
- PMC. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- ResearchGate. Exploring the mechanism of sweetener this compound dihydrochalcone on oral tolerance via a network pharmacology approach combined with vivo and vitro methods.
- Benchchem. Technical Support Center: Best Practices for Working with Oxidized Phospholipids.
- Instructions & Troubleshooting for HybridSPE®-Phospholipid Ultra Cartridge.
- PMC. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents.
- Pharma Excipients. (2024, May 13). Phospholipid Complex Formulation Technology for Improved Drug Delivery in Oncological Settings: a Comprehensive Review.
Sources
- 1. This compound Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the biosynthesis, bioavailability, toxicology, pharmacology, and controlled release of citrus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Phospholipid/HP-β-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Phospholipid Complex Formulation Technology for Improved Drug Delivery in Oncological Settings: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies | MDPI [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
Optimizing solvent ratios for maximum neohesperidin yield from bitter orange
This guide serves as an advanced technical resource for optimizing neohesperidin extraction from Citrus aurantium (Bitter Orange). It is designed for researchers requiring high-purity isolation for pharmaceutical or nutraceutical applications.
Topic: Optimizing Solvent Ratios for Maximum this compound Yield
Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Solubility Paradox
This compound is a flavanone-7-O-glycoside. Its extraction presents a classic "solubility paradox":
-
The Target: this compound is moderately polar but requires organic solvents (like ethanol or methanol) for high solubility.
-
The Matrix: The Citrus aurantium cellular matrix is rich in pectin and cellulose, which require water to swell and increase mass transfer.[1]
The Core Challenge: Pure ethanol cannot penetrate the dry cell wall effectively; pure water swells the cell but poorly solubilizes the this compound.[1] The "Golden Ratio" lies in balancing these two opposing forces.
Module 1: Solvent System Selection & Optimization
Q: Why does my yield plateau even when I increase the ethanol concentration to 100%?
A: You have hit the "Cellular Collapse" threshold. At concentrations above 80% ethanol, the dehydration effect on the plant tissue causes cell walls to shrink and harden (plasmolysis), sealing the this compound inside.[1]
The Fix: You must introduce water to induce "swelling."
-
Mechanism: Water acts as a swelling agent, expanding the cellulose matrix and increasing the pore size (diffusivity). Ethanol then enters these pores to solvate the this compound.
-
Optimal Range: Data indicates a bell-curve distribution for yield, peaking between 60% and 70% Ethanol (v/v) .
Q: Methanol vs. Ethanol: Is the toxicity risk worth the yield increase?
A: Generally, no .[1] While methanol (MeOH) is a smaller molecule with slightly better diffusivity, the yield difference for this compound is often statistically insignificant compared to optimized ethanol systems.
-
Recommendation: Stick to Ethanol/Water (70:30 v/v) for pharmaceutical grade products to avoid Class 2 solvent residuals.
-
Exception: If using Ultrasound-Assisted Extraction (UAE) , lower ethanol concentrations (40-50%) often outperform higher concentrations because cavitation bubbles form more violently in water-rich mixtures.
Comparative Yield Data (Standardized Maceration):
| Solvent System | Yield (mg/g DW) | Purity Profile | Primary Impurity |
| 100% Ethanol | 48.9 | High | Lipids/Oils |
| 70% Ethanol | 91.6 | Optimal | Minor Sugars |
| 30% Ethanol | 55.2 | Low | Pectin/Proteins |
| 100% Water | 22.1 | Very Low | Pectin (High Gelling) |
Data synthesized from comparative extraction studies (See Ref 1, 2).
Module 2: Process Parameters (The "Hidden" Variables)
Q: I am using the optimal 70% ethanol ratio, but my filtration step is a nightmare. The extract is gelling.
A: You are co-extracting Pectin . This occurs when the extraction temperature is too high (>70°C) or the pH is too high (alkaline). Pectin becomes soluble in hot water/ethanol mixtures but gels upon cooling.
The Protocol Fix:
-
Acidification: Adjust your solvent pH to 3.0–4.0 using dilute HCl or Citric Acid. This suppresses the ionization of pectin, keeping it insoluble in the matrix while this compound remains soluble.[1]
-
Enzymatic Pre-treatment: Incubate raw material with pectinase (0.1%) for 30 mins at 50°C before ethanol extraction. This breaks down the pectin viscosity.
Q: What is the critical limit for Solid-Liquid Ratio (SLR)?
A: Diminishing returns set in sharply after 1:35 (g/mL) . Many protocols suggest 1:10 or 1:20 to save solvent, but for Citrus aurantium, the this compound saturation point is easily reached.[1]
-
Standard: 1:35 g/mL.
-
Economic Optimization: Two-stage extraction (1:20 followed by 1:15) yields 95% recovery compared to a single 1:50 extraction, using 30% less solvent.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for solvent optimization based on your specific equipment and constraints.
Caption: Logic flow for selecting solvent ratios based on extraction method and impurity troubleshooting.
Module 4: Advanced Troubleshooting (FAQ)
Q: My HPLC analysis shows a "Ghost Peak" eluting right after this compound. What is it?
A: This is likely Naringin or a degradation product.
-
Diagnosis: If the peak increases after prolonged heating (>2 hours), it is thermal degradation.
-
Solution: this compound is sensitive to alkaline hydrolysis.[2] Ensure your solvent is neutral or slightly acidic .[2] Never use Calcium Hydroxide (lime) extraction methods if high-purity this compound is the goal, as this converts it to chalcones which complicate HPLC analysis.
Q: Can I use Deep Eutectic Solvents (DES) to replace ethanol?
A: Yes, and often with higher yields, but downstream processing is harder.[1]
-
Protocol: A mixture of Choline Chloride : Glucose (1:1 molar ratio) with 30% water has shown yields comparable to 70% ethanol.
-
Warning: DES are viscous and difficult to remove. Only use DES if you have resin adsorption (e.g., AB-8 macroporous resin) capabilities to separate the this compound from the DES matrix.[1]
Module 5: Validated Protocol Summary
For a standard laboratory setup, follow this self-validating protocol:
-
Preparation: Dry C. aurantium peel to <5% moisture; grind to 40-60 mesh.
-
Solvent: Prepare 70% Ethanol (v/v) in deionized water. Adjust pH to 4.0 with Citric Acid.
-
Ratio: Mix Solid:Liquid at 1:35 .
-
Extraction:
-
Option A (Reflux): 65°C for 60 minutes.
-
Option B (Ultrasound): 50°C, 40kHz, 300W for 30 minutes.
-
-
Validation: Centrifuge a 1mL aliquot. If supernatant is clear (not hazy), proceed. If hazy, add 0.1% pectinase and incubate for 20 mins.
References
-
Optimization of Ultrasonic-Assisted Extraction of Total Phenolics from Citrus aurantium L. Source: MDPI, Molecules (2019) Key Finding: Confirms 70% ethanol and 1:35 solid-liquid ratio as optimal parameters.
-
Ultrasound-Assisted Aqueous Two-Phase Extraction of this compound Source: ResearchGate / Ultrasonics Sonochemistry Key Finding: Discusses the impact of solvent polarity and ultrasound power on yield.
-
Deep Eutectic Solvent as a Green Solvent for Enhanced Extraction Source: PubMed / Phytochemical Analysis Key Finding: Comparison of DES vs. Methanol/Ethanol efficiency.
-
Optimization of Ultrasound-Assisted Extraction via Sonotrode Source: MDPI, Foods (2021) Key Finding: Highlights 45-50% ethanol efficacy in high-power ultrasonic systems.
Sources
Preventing thermal degradation of neohesperidin during high-temperature processing
PhytoChem Technical Support Center Ticket System: Open | Topic: Neohesperidin Thermal Stability | Ref: T-NH-2024
User Guide: Preventing Thermal Degradation of this compound
Status: Active Audience: Formulation Scientists, Process Engineers, QC Analysts Last Updated: October 26, 2023
Introduction: The Thermal Challenge
This compound (NH), a flavanone glycoside abundant in Citrus aurantium (bitter orange), is structurally distinct from its hydrogenated derivative, this compound Dihydrochalcone (NHDC). While NH exhibits potent antioxidant and neuroprotective properties, its glycosidic linkage (7-O-neohesperidoside) is thermodynamically fragile.
The Core Problem: High-temperature processing (extraction, sterilization, spray drying) acts as a catalyst for hydrolysis and oxidative cleavage , leading to the formation of the aglycone hesperetin, which has significantly different solubility and bioavailability profiles.
This guide provides field-proven protocols to maintain structural integrity during thermal processing.
Module 1: Understanding the Enemy (Degradation Mechanisms)
Ticket #101: "My this compound extract lost potency and turned brown after heating. Why?"
Diagnosis: You are likely witnessing two concurrent reactions: Acid-Catalyzed Hydrolysis and Oxidative Browning .
1. The Hydrolysis Trap (Potency Loss): In aqueous solutions, especially at acidic pH (< 3.0) and temperatures > 80°C, the ether bond connecting the disaccharide (neohesperidose) to the flavanone backbone cleaves.
-
Result: Loss of this compound
Formation of insoluble Hesperetin + Free Sugars (Rhamnose, Glucose). -
Impact: Hesperetin precipitates out of solution, altering the concentration and bioavailability of your final product.
2. The Browning Effect (Color Change): The released sugars (rhamnose/glucose) can undergo Maillard reactions if trace proteins/amines are present, or caramelization at very high temperatures (> 120°C). Additionally, the phenolic B-ring of the flavanone is susceptible to oxidation under heat + oxygen stress, forming quinones that polymerize into dark pigments.
Visualizing the Degradation Pathway
Figure 1: Thermal degradation pathways of this compound. The primary risk during processing is the hydrolytic cleavage into Hesperetin.
Module 2: Process Optimization (Troubleshooting)
Ticket #205: "What are the safe operating limits for Extraction and Drying?"
The Golden Rule: this compound follows first-order degradation kinetics. The half-life (
Data Table: Stability Matrix (Aqueous Solution)
| Parameter | Safe Zone (High Stability) | Caution Zone (Monitor Closely) | Danger Zone (Rapid Degradation) |
| pH | 4.5 – 6.0 | 3.0 – 4.5 | 6.0 – 8.0 | < 2.5 (Hydrolysis) | > 9.0 (Ring Opening) |
| Temperature | < 60°C | 60°C – 85°C | > 90°C (Liquid) | > 140°C (Dry Solid) |
| Solvent | Ethanol/Water (50-70%) | Pure Water | Strong Acids/Bases |
| Time (at 80°C) | < 30 mins | 30 – 90 mins | > 2 hours |
Protocol A: Extraction Optimization
-
Issue: Low yield due to thermal breakdown during reflux.
-
Solution: Switch from Reflux to Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) .
-
Step 1: Use 70% Ethanol as solvent (stabilizes the glycoside better than pure water).
-
Step 2: Set temperature to 50°C maximum .
-
Step 3: Limit extraction time to 30-45 minutes.
-
Step 4: Immediately cool extract to 20°C post-processing.
-
Protocol B: Drying Strategies
-
Issue: Spray drying is scorching the product.
-
Solution:
-
Preferred: Freeze Drying (Lyophilization) . This is the gold standard for glycosides.
-
Alternative (Spray Drying): If you must spray dry, use a carrier matrix (Maltodextrin or Cyclodextrin) to shield the molecule.
-
Module 3: Formulation & Stabilization
Ticket #310: "How do I stabilize this compound in a liquid drug formulation?"
Liquid formulations are the most volatile state for glycosides. You must control the micro-environment of the molecule.
Strategy 1: pH Buffering (Critical) this compound is most stable at pH 4.5 - 5.5 .
-
Action: Use a Citrate-Phosphate buffer system. Avoid simple acidification with HCl, which promotes hydrolysis.
Strategy 2: Molecular Encapsulation Encapsulation "hides" the glycosidic bond from thermal and oxidative stress.
-
Method:
-Cyclodextrin ( -CD) Complexation .
Strategy 3: Oxygen Exclusion
-
Action: Sparge all liquid carriers with Nitrogen (
) for 15 minutes prior to mixing. Headspace of final vials should be flushed.
Troubleshooting Decision Tree
Figure 2: Decision logic for diagnosing thermal instability during processing.
References
-
Inglett, G. E., et al. (1969).[7] Dihydrochalcone Sweeteners—Sensory and Stability Evaluation. Journal of Food Science.
-
Coiffard, L. J. M., et al. (1998).[7] Effect of pH on this compound dihydrochalcone thermostability in aqueous solutions. Food Chemistry.
-
Garg, A., et al. (2013). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. Pharmaceutical Research.
-
Majumdar, S., et al. (2019). Hesperidin Encapsulation in Mung Bean Isolate Protein-Dextran Conjugate Nanoemulsions. Journal of Food Science.
-
Benavente-García, O., et al. (2001).[4] Improved water solubility of this compound dihydrochalcone in sweetener blends. Food Hydrocolloids.
Sources
- 1. actabio.pwr.edu.pl [actabio.pwr.edu.pl]
- 2. Unveiling the Effects of Thermal Aging on the Oxidative Stability of Biobased Low-Density Polyethylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 13241-33-3 [chemicalbook.com]
- 10. KR101722165B1 - A method of preparation of this compound dihydrochalcone from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
Technical Support Center: Enhancing Dissolution Rates of Neohesperidin Solid Dispersions
Welcome to the Application Scientist Support Center. Neohesperidin (NHP) is a potent natural flavonoid glycoside with significant antioxidant and anti-inflammatory properties. However, its therapeutic application is severely bottlenecked by its highly crystalline lattice, resulting in poor aqueous solubility and low oral bioavailability.
Transitioning NHP into a solid dispersion (SD) or co-amorphous system is the gold standard for overcoming this thermodynamic barrier. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure your NHP formulations achieve the "spring and parachute" effect required for optimal dissolution.
Part 1: Mechanistic Workflow of NHP Solubilization
To successfully formulate an NHP solid dispersion, you must understand the causality of amorphization. By disrupting the crystalline lattice, we elevate the drug to a high-energy amorphous state. However, this state is thermodynamically unstable. The addition of specific polymers, bionic co-formers, or ternary agents establishes intermolecular hydrogen bonds and
Caption: Mechanism of this compound dissolution enhancement via amorphous stabilization.
Part 2: Troubleshooting Guides & FAQs
Q1: My NHP solid dispersion shows an initial burst in dissolution but rapidly precipitates. How do I prevent this?
Expert Insight: You are experiencing the "spring" without the "parachute." While your formulation successfully amorphized the NHP, the polymer matrix is failing to maintain supersaturation, leading to rapid nucleation and recrystallization in the dissolution medium. Solution:
-
Switch to a Bionic Co-former: Research indicates that using Naringin (NA) as a bionic co-former in a 10:10 weight ratio creates a highly synchronous pair-wise solvation process. NHP and NA form strong intermolecular H-bonds and
stacking forces, creating a stable co-amorphous solid dispersion (c-ASD) that resists precipitation for months[1]. -
Implement a Ternary System: If using cyclodextrins (like HP-
-CD), binary complexes often lack the necessary solubilization power. Introducing a third component, such as the amine Meglumine (MEG) at 1.2%, forms hydrogen bonds with NHP, facilitating its deeper incorporation into the hydrophobic cavity of HP- -CD[2].
Q2: Powder X-Ray Diffraction (PXRD) shows crystalline peaks in my freshly prepared solid dispersion. Why didn't it fully amorphize?
Expert Insight: Incomplete amorphization usually stems from poor miscibility between the drug and the carrier, or insufficient energy input during preparation (e.g., incomplete solvent evaporation or inadequate melting). Solution:
-
For Solvent Methods (Lyophilization/Spray Drying): Ensure your co-solvent system completely dissolves both NHP and the carrier before drying. A common failure point is premature precipitation of NHP during the freezing phase. Flash-freezing at -80°C prior to lyophilization is critical.
-
For Melt Methods: NHP has a high melting point. If your polymer's glass transition temperature (
) is too low, the required processing temperature might degrade the polymer before NHP melts. Use a plasticizer or switch to a solvent-based method.
Q3: My formulation is completely amorphous (confirmed by DSC/PXRD), but the dissolution rate is still poor. What is going wrong?
Expert Insight: Amorphization does not guarantee dissolution if the resulting powder is highly hydrophobic and aggregates upon contact with the dissolution medium.
Solution: You have a wettability issue. Incorporate a surfactant or transition to a Phospholipid/HP-
Caption: Diagnostic workflow for troubleshooting this compound solid dispersion failures.
Part 3: Quantitative Data Summary
The following table summarizes the field-validated solubility enhancements achieved through different advanced NHP solid dispersion strategies. Use this to benchmark your own experimental results.
| Formulation Strategy | Key Components | Initial NHP Solubility | Enhanced Solubility | Enhancement Factor | Reference |
| Co-Amorphous Solid Dispersion | NHP + Naringin (10:10 ratio) | Poor | Significantly Improved | High | [1] |
| Phospholipid/HP- | NHP + Phospholipid + HP- | ~160 | 318.75 | ~2.0-fold | [3] |
| Ternary Inclusion Complex | NHP + Meglumine (1.2%) + HP- | 0.16 mg/mL | 5.81 mg/mL | 36.3-fold | [2] |
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these detailed methodologies for preparing high-performance NHP solid dispersions.
Protocol A: Preparation of NHP-Naringin Co-Amorphous Solid Dispersion (c-ASD)
This protocol utilizes lyophilization to force a molecular-level mixture, preventing the phase separation common in solvent-evaporation techniques.
-
Preparation of Solutions: Accurately weigh this compound (NHP) and Naringin (NA) to achieve a 10:10 weight ratio[1].
-
Solvent Dissolution: Dissolve the binary mixture in a suitable co-solvent system (e.g., tert-butanol and ultra-purified water, 1:1 v/v) under continuous magnetic stirring at room temperature until a completely clear solution is formed.
-
Flash Freezing: Transfer the solution into lyophilization vials. Immediately plunge the vials into a -80°C ultra-low temperature freezer for 24 hours. Critical Step: Slow freezing allows NHP to crystallize out of solution. Flash freezing locks the molecules in a disordered state.
-
Lyophilization: Transfer the frozen samples to a freeze-dryer. Maintain the condenser temperature at -50°C and vacuum pressure below 10 Pa for 48 to 72 hours to ensure complete sublimation of the solvent.
-
Validation: Analyze the resulting powder via PXRD. The absence of sharp Bragg peaks and the presence of a broad "halo" confirms successful co-amorphous formation. Store in a desiccator over silica gel.
Protocol B: Preparation of NHP/Meglumine/HP- -CD Ternary Inclusion Complex
This protocol leverages the synergistic solubilization effect of an amine co-solvent with a cyclodextrin cavity.
-
Co-Solvent Preparation: Prepare a 1.2% (w/v) Meglumine (MEG) aqueous solution. Note: Concentrations above 1.2% yield diminishing returns for NHP solubilization[2].
-
Carrier Dissolution: Gradually add Hydroxypropyl-
-cyclodextrin (HP- -CD) to the Meglumine solution while stirring continuously until fully dissolved. -
Drug Incorporation: Add an excess amount of crystalline NHP to the MEG/HP-
-CD solution. -
Equilibration: Seal the vessel and place it in a thermostatic shaker bath at 37°C. Agitate continuously for 24 hours to reach thermodynamic equilibrium[4].
-
Separation: Centrifuge the suspension at 8,000 rpm for 10 minutes to pellet any undissolved NHP. Filter the supernatant through a 0.45
m microporous membrane. -
Solidification: Lyophilize the clear filtrate (following the freezing parameters in Protocol A) to obtain the solid ternary inclusion complex powder.
Part 5: References
-
Selection of bionic Co-former improves the dissolution of this compound via Co-amorphous solid dispersion with Naringin. PubMed (nih.gov). URL:
-
Formulation and Evaluation of Solid Dispersions of Poorly Water-Soluble Drug- Hesperidin. Nano Biomedicine and Engineering. URL:
-
Selection of Bionic Co-former Improves the Dissolution of this compound via Co-amorphous Solid Dispersion with Naringin. SciSpace. URL:
-
Phospholipid/HP-
-CD Hybrid Nanosystems Amplify this compound Bioavailability via Dual Enhancement of Solubility and Stability. MDPI. URL: -
Selection of bionic Co-former improves the dissolution of this compound via Co-amorphous solid dispersion with Naringin. Ovid. URL:
-
Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-
-cyclodextrin and Meglumine. PubMed Central (PMC). URL: -
Physicochemical properties and mechanism of solubilised this compound system based on inclusion complex of hydroxypropyl-
-cyclodextrin. Ovid. URL:
Sources
- 1. Selection of bionic Co-former improves the dissolution of this compound via Co-amorphous solid dispersion with Naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Interaction and Solubilization Efficiency of this compound in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
Technical Support Center: Optimization of Deep Eutectic Solvents (DES) for Eco-Friendly Neohesperidin Extraction
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for extracting neohesperidin—a valuable bitter flavanone glycoside—using sustainable Deep Eutectic Solvents (DES).
Part 1: Core Mechanisms & Solvent Selection (FAQ)
Q1: Why transition from methanol to DES for this compound extraction? A1: Traditional volatile organic solvents like methanol pose environmental and toxicity risks. DES, formed by complexing a Hydrogen Bond Acceptor (HBA) like Betaine with a Hydrogen Bond Donor (HBD) like Ethanediol, offer a tunable, biodegradable, and low-toxicity alternative[1]. Mechanistically, the extensive hydrogen-bonding network in DES interacts favorably with the hydroxyl groups of this compound, significantly enhancing target solubility. Research demonstrates that a Betaine/Ethanediol DES can yield up to 35.94 ± 0.63 mg/g of this compound, outperforming methanol (30.14 ± 0.62 mg/g) under identical heating conditions[1].
Q2: How does water content affect extraction efficiency, and what is the optimal threshold? A2: Pure DES are often highly viscous, which impedes mass transfer and dampens the cavitation effect during Ultrasound-Assisted Extraction (UAE). Adding water reduces both viscosity and surface tension. However, causality dictates a strict thermodynamic balance: adding up to 40% (v/v) water optimizes mass transfer, but exceeding this threshold disrupts the supramolecular hydrogen-bond network between the HBA and HBD[1]. Once disrupted, the DES behaves merely as a standard aqueous solution, drastically reducing the specific solubilizing power for this compound[1].
Q3: What is an Ethanolic Two-Phase System (ETPS) and when should I use it? A3: If your goal is the simultaneous extraction and separation of structurally similar flavonoids (e.g., naringin and this compound), an ETPS is highly effective. By combining a DES (e.g., tetrabutylammonium bromide-glycerol) with an amphiphilic copolymer (Pluronic® L-64) and ethanol, you create a biphasic system[2]. This compound selectively partitions into the DES-rich bottom phase due to specific hydrophobic and hydrogen-bonding interactions, achieving a partition coefficient of up to 19.13 and a maximum extraction efficiency of 86.09%[2].
Part 2: Troubleshooting Guide for Experimental Workflows
Issue 1: Low this compound Yield During Ultrasound-Assisted Extraction (UAE)
-
Diagnosis: Usually stems from poor solvent penetration (high viscosity) or thermal degradation of the flavonoids.
-
Resolution:
-
Verify Water Content: Ensure the DES contains exactly 40% water[1]. Measure the viscosity; it should be comparable to light oils at room temperature to allow proper acoustic cavitation.
-
Control Cavitation Temperature: Ultrasonic probes generate localized heat. If the bulk temperature exceeds 60°C, this compound may thermally degrade[1]. Use a water bath equipped with a cooling loop to maintain exactly 60°C.
-
Optimize Solid/Liquid Ratio: A ratio of 1:100 g/mL ensures the solvent is not saturated, maintaining a steep concentration gradient for continuous mass transfer[1].
-
Issue 2: Incomplete Phase Separation in ETPS
-
Diagnosis: Incorrect polymer-to-DES mass ratio or temperature fluctuations altering the binodal curve.
-
Resolution:
-
Adjust Mass Ratios: Ensure the mass ratio of DES to Pluronic L-64 is strictly maintained at 29:61 wt%[2].
-
Thermodynamic Control: Phase separation in polymer-based systems is highly temperature-dependent. Maintain a constant 25°C using a thermostatic incubator[2]. Avoid adding phosphate buffers unless pH adjustment is strictly necessary, as salts can salt-out the polymer prematurely[2].
-
Part 3: Quantitative Data Summary
| Solvent System | HBA:HBD Ratio | Water Content | Temp (°C) | Time (min) | This compound Yield / Efficiency | Reference |
| Methanol (Control) | N/A | N/A | 60 | 30 | 30.14 ± 0.62 mg/g | [1] |
| Betaine : Ethanediol | 1:4 | 40% | 60 | 30 | 35.94 ± 0.63 mg/g | [1] |
| N4444Br : Glycerol (ETPS) | 1:3 | N/A (Ethanol) | 25 | N/A | 86.09% (Extraction Efficiency) | [2] |
Part 4: Validated Experimental Protocol
Protocol: Preparation and UAE Extraction of this compound using Betaine/Ethanediol DES
Step 1: DES Synthesis
-
Weigh Betaine (HBA) and Ethanediol (HBD) in a precise 1:4 molar ratio[1].
-
Transfer to a sealed glass vial and stir magnetically at 80°C until a perfectly clear, homogenous liquid forms (approximately 60-90 minutes).
-
Cool to room temperature and add ultrapure water to achieve a 40% (v/v) concentration[1].
-
Self-Validation Checkpoint 1: The liquid must remain optically clear upon cooling. Turbidity indicates incomplete complexation of the HBA and HBD, requiring further heating or adjustment of the molar ratio.
Step 2: Ultrasound-Assisted Extraction (UAE)
-
Pulverize Aurantii Fructus or Pomelo peel and sieve through a 60-mesh screen to ensure uniform particle size and maximize surface area.
-
Mix 0.1 g of the powder with 10 mL of the prepared DES (1:100 g/mL solid-liquid ratio) in a centrifuge tube[1].
-
Place the tube in an ultrasonic bath set to 60°C for exactly 30 minutes[1].
Step 3: Separation and Recovery
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the solid residue. Collect the supernatant.
-
To recover this compound from the DES, load the supernatant onto a D101 macroporous resin column[2].
-
Wash with deionized water to elute the highly polar DES components (Betaine/Ethanediol).
-
Elute the bound this compound using 70% ethanol. Concentrate via rotary evaporation.
-
Self-Validation Checkpoint 2: Validate the final extract concentration using High-Performance Liquid Chromatography (HPLC-UV) against a standard this compound calibration curve. Ensure
for quantitative reliability.
Part 5: Process Visualizations
Workflow for DES synthesis, this compound extraction, and downstream resin recovery.
Diagnostic decision tree for resolving low this compound extraction yields.
References
-
Liu, Y., Zhang, H., Yu, H., Ge, S., & Chen, D. (2019). Deep eutectic solvent as a green solvent for enhanced extraction of narirutin, naringin, hesperidin and this compound from Aurantii Fructus. Phytochemical Analysis, 30(2), 156-163. URL: [Link]
-
Wang, S., Qin, Z., Wang, Y., Liu, L., & Tan, Z. (2022). A Novel Ethanolic Two-Phase System Based on Deep Eutectic Solvents and Amphiphilic Copolymer for the Extraction of this compound and Naringin from the Pomelo Peel. Foods, 11(17), 2590. URL: [Link]
Sources
Validation & Comparative
Validation of Analytical Methods for Neohesperidin According to ICH Q2(R1): A Comparative Guide
As a Senior Application Scientist, selecting the appropriate analytical method for quantifying neohesperidin—a critical flavanone glycoside found in Citrus species—requires balancing sensitivity, throughput, and regulatory compliance. Whether you are conducting quality control (QC) on botanical extracts or executing complex pharmacokinetic (PK) bioanalysis, the method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1],[2].
This guide objectively compares the two industry-standard methodologies for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Furthermore, it provides self-validating, step-by-step protocols grounded in field-proven causality.
The ICH Q2(R1) Validation Framework
The ICH Q2(R1) guideline dictates that an analytical procedure must be proven suitable for its intended purpose. For a complex flavonoid like this compound, matrix interference (from structurally similar compounds like hesperidin or naringin) and trace-level biological concentrations make specific validation parameters paramount[1].
-
Specificity: The ability to assess this compound unequivocally in the presence of impurities, degradants, or biological matrices.
-
Linearity & Range: Establishing a proportional relationship between analyte concentration and detector response (typically requiring
)[1]. -
Accuracy (Recovery): Assessed via standard addition (spiking), ensuring the extraction process does not result in analyte loss[3].
-
Precision: Evaluated at three levels (Repeatability, Intermediate Precision, and Reproducibility) to ensure run-to-run and day-to-day consistency[4].
-
LOD & LOQ: The Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1) dictate the method's lower operational boundaries[2].
Figure 1: Sequential workflow for analytical method validation according to ICH Q2(R1) guidelines.
Methodological Comparison: HPLC-DAD vs. LC-MS/MS
The choice between HPLC-DAD and LC-MS/MS hinges on the sample matrix. HPLC-DAD is the workhorse for high-concentration formulations and botanical extracts, whereas LC-MS/MS is mandatory for the trace-level detection required in plasma or tissue distribution studies[3],[1].
Quantitative Performance Summary
| Validation Parameter | HPLC-DAD (Extracts / QC) | LC-MS/MS (Bioanalysis / PK) |
| Detection Mechanism | UV Absorbance (278 nm) | Triple Quadrupole (MRM Mode) |
| Linearity Range | 2.5 – 100 µg/mL | 1.0 – 10,000 ng/mL |
| Limit of Detection (LOD) | ~0.1 – 1.0 µg/mL | 0.21 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 – 3.0 µg/mL | 0.45 ng/mL |
| Precision (RSD) | < 5.0% | < 15.0% |
| Accuracy (Recovery) | 92.3% – 108.8% | > 80.0% |
| Primary Matrix | Plant extracts, raw materials | Plasma, urine, feces |
(Data synthesized from validated studies on citrus flavonoids and this compound pharmacokinetics[4],[1].)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . They utilize a System Suitability Test (SST) as a gating mechanism. If the SST fails, the sequence automatically aborts, preventing the generation of invalid data[2].
Protocol 1: HPLC-DAD for High-Throughput Quality Control
Objective: Routine quantification of this compound in citrus extracts.
Mechanistic Causality: This method utilizes 0.5% acetic acid in the mobile phase. This compound contains phenolic hydroxyl groups that undergo partial ionization at neutral pH, leading to peak tailing and unpredictable retention shifts. Acidifying the mobile phase below the pKa of these groups ensures the analyte remains fully protonated, yielding the sharp, symmetrical peaks essential for accurate UV integration[1].
Step-by-Step Workflow:
-
Sample Preparation: Weigh 100 mg of citrus extract and dissolve in 10 mL of 70% methanol. Sonicate for 30 minutes at room temperature to ensure complete cellular disruption and mass transfer of the glycosides.
-
Filtration: Pass the extract through a 0.22 µm PTFE syringe filter to remove particulates that could foul the analytical column.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics)[1].
-
Detection: DAD set to 278 nm (the
for this compound's benzoyl system).
-
-
Self-Validation Gate (SST): Inject a 50 µg/mL standard. The system proceeds only if theoretical plates (
) > 2000, tailing factor ( ) < 1.5, and retention time %RSD < 2.0% over 5 replicate injections.
Protocol 2: LC-MS/MS for Pharmacokinetic Bioanalysis
Objective: Trace-level quantification of this compound in rat plasma.
Mechanistic Causality: This protocol relies on Multiple Reaction Monitoring (MRM) and protein precipitation. Cold acetonitrile is used to rapidly lower the dielectric constant of the plasma, stripping the hydration shell from native proteins and causing irreversible denaturation. This prevents column clogging and minimizes matrix-induced ion suppression in the Electrospray Ionization (ESI) source. Furthermore, MRM double-filters the ions (selecting the precursor in Q1 and a specific fragment in Q3), effectively silencing background noise and dropping the LOD into the sub-ng/mL range[3],[5].
Figure 2: Step-by-step sample preparation and LC-MS/MS analysis pathway for this compound.
Step-by-Step Workflow:
-
Spiking: Aliquot 100 µL of rat plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., Rutin or Liquiritin). The IS corrects for any volumetric losses or ionization suppression during the run[3].
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Spin at 12,000 rpm for 10 minutes at 4 °C to pellet the denatured proteins.
-
Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Conditions:
-
Self-Validation Gate (QC Checks): Low, Mid, and High Quality Control (QC) samples are interspersed every 10 injections. The run is automatically flagged and invalidated if QC accuracy deviates by more than
from the nominal concentration[4].
References
-
[3] Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of this compound dihydrochalcone in rats. PubMed (National Institutes of Health). URL:[Link]
-
[5] Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. Analytical Methods (RSC Publishing). URL:[Link]
-
[4] Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. PMC (National Institutes of Health). URL:[Link]
-
[1] Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD). Separations (MDPI). URL:[Link]
-
[2] Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation. PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) [mdpi.com]
- 2. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of this compound dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling Differences in Bioavailability, Metabolism, and Excretion of this compound in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Benchmarking neohesperidin anti-inflammatory efficacy against standard NSAIDs
Benchmarking Neohesperidin Anti-Inflammatory Efficacy Against Standard NSAIDs: A Mechanistic and Methodological Guide
As drug development pivots toward multi-target therapeutics with superior safety profiles, citrus-derived bioflavonoids are emerging as highly viable alternatives to conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While standard NSAIDs remain the clinical benchmark for acute inflammation, their long-term utility is severely bottlenecked by gastrointestinal (GI) toxicity and renal impairment[1].
This guide provides an objective, data-driven framework for benchmarking the anti-inflammatory efficacy of this compound (NH) against standard NSAIDs (such as Indomethacin and Diclofenac). By dissecting their mechanistic divergence and establishing a self-validating experimental protocol, we aim to equip researchers with the tools necessary to accurately evaluate NH in preclinical models.
Mechanistic Divergence: Upstream Modulation vs. Downstream Blockade
To design an effective comparative study, one must first understand the distinct pharmacodynamics of both agents.
Standard NSAIDs operate via a downstream blockade. They directly inhibit cyclooxygenase (COX-1 and COX-2) enzymes, rapidly halting the synthesis of Prostaglandin E2 (PGE2) to reduce pain and edema[1]. However, this non-selective inhibition strips the gastric mucosa of protective prostaglandins, leading to ulceration[2].
Conversely, this compound functions as a pleiotropic upstream modulator. NH suppresses Toll-like receptor 4 (TLR4) activation, subsequently inhibiting the phosphorylation and nuclear translocation of the NF-κB and MAPK signaling cascades[3][4]. By neutralizing these master transcription factors, NH prevents the expression of multiple pro-inflammatory genes—including COX-2, iNOS, TNF-α, IL-6, and IL-1β—without completely ablating basal COX-1 activity[3][5].
Diagram 1: Mechanistic divergence between this compound (upstream inhibition) and NSAIDs (downstream).
Quantitative Efficacy Comparison
When benchmarking in vivo, NH demonstrates comparable efficacy to Indomethacin in reducing acute edema, but drastically diverges in its secondary effects—specifically cytokine suppression and gastric safety[2][6].
Table 1: Benchmarking this compound vs. Standard NSAIDs
| Parameter | Standard NSAIDs (e.g., Indomethacin) | This compound (NH) | Mechanistic Implication |
| Primary Target | COX-1 / COX-2 Enzymes | NF-κB, MAPK, TLR4 | NSAIDs block downstream pathways; NH modulates upstream signaling networks. |
| Edema Inhibition | High (~60-70% reduction) | Moderate to High (~40-66% reduction) | NH provides robust acute relief comparable to NSAIDs in TPA/Carrageenan models. |
| Cytokine Suppression | Minimal direct effect | High (↓ TNF-α, IL-6, IL-1β) | NH actively prevents the propagation of localized cytokine storms. |
| Gastric Mucosal Impact | High Toxicity (Ulcerogenic) | Protective (↑ GSH, ↓ MDA) | NH preserves mucosal integrity by reducing oxidative stress and avoiding COX-1 depletion. |
Self-Validating Protocol: In Vivo Efficacy & Gastric Safety Benchmarking
To rigorously compare NH against an NSAID, researchers must employ a self-validating experimental design. The protocol below utilizes the Carrageenan-Induced Paw Edema Model coupled with Gastric Tissue Harvesting .
Causality Check: Why this dual-model approach? Measuring paw edema validates the therapeutic efficacy (anti-inflammatory response), while simultaneously harvesting the stomach validates the safety profile (gastric mucosal integrity). If a compound reduces edema but causes severe gastric lesions (like Indomethacin), its therapeutic index is poor. A successful NH benchmark must prove efficacy without the accompanying GI toxicity[1][2].
Diagram 2: Self-validating in vivo workflow for benchmarking efficacy and gastric safety.
Step-by-Step Methodology
Step 1: Animal Preparation & Fasting
-
Action: Acclimatize Swiss albino mice for 7 days. Fast the animals for 12–18 hours prior to the experiment, allowing free access to water.
-
Causality: Fasting ensures uniform gastrointestinal absorption of the orally administered compounds and establishes a baseline empty stomach, which is critical for accurate macroscopic ulceration scoring later[2].
Step 2: Group Assignment & Dosing
-
Action: Divide mice into four groups: (1) Vehicle Control, (2) Disease Control, (3) Indomethacin (10 mg/kg, p.o.), and (4) this compound (50–100 mg/kg, p.o.). Administer treatments 1 hour prior to induction.
-
Causality: A 1-hour pre-treatment window allows for optimal systemic absorption and peak plasma concentration of the flavonoids before the inflammatory cascade is triggered.
Step 3: Edema Induction
-
Action: Inject 50 µL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.
-
Causality: Carrageenan induces a well-characterized biphasic inflammatory response. The early phase (0–2h) is mediated by histamine/serotonin, while the late phase (3–5h) is driven by COX-2 and prostaglandins. This makes it the gold standard for benchmarking against COX-inhibiting NSAIDs[1].
Step 4: Plethysmometric Measurement
-
Action: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the Disease Control group.
-
Causality: Volumetric displacement provides objective, quantitative, and continuous data on how effectively NH blunts the progression of the edema compared to Indomethacin.
Step 5: Tissue Harvesting & Biomarker Analysis
-
Action: At the 5-hour mark, euthanize the animals.
-
Paw Exudate: Homogenize paw tissue and run ELISA for TNF-α, IL-6, and IL-1β[3].
-
Gastric Tissue: Excise the stomach along the greater curvature. Wash with cold saline. Score macroscopically for hemorrhagic lesions. Homogenize a portion to quantify Malondialdehyde (MDA) and Glutathione (GSH) levels[2].
-
-
Causality: This is the self-validating step. While Indomethacin will show low paw cytokines but high gastric ulcer scores and elevated MDA (oxidative stress), NH should demonstrate comparable cytokine suppression in the paw while maintaining high GSH and zero ulceration in the stomach, proving its superior safety profile[1][2].
Conclusion
Benchmarking this compound against standard NSAIDs requires moving beyond simple phenotypic measurements (like swelling) and delving into molecular causality. By capturing both the upstream inhibition of NF-κB/MAPK pathways and the downstream preservation of gastric mucosa, researchers can effectively position NH not just as a natural alternative, but as a pharmacologically superior scaffold for chronic inflammatory management.
References
-
Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - nih.gov.[Link]
-
Targeting colorectal cancer with hesperidin and hesperetin: a comprehensive review of antiproliferative activity, chemopreventive, anti-inflammatory, and antioxidant effects - frontiersin.org.[Link]
-
A Review of the Role of Flavonoids in Peptic Ulcer (2010–2020) - nih.gov.[Link]
-
In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - nih.gov.[Link]
-
Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights - mdpi.com.[Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - rsc.org.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 2. A Review of the Role of Flavonoids in Peptic Ulcer (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting colorectal cancer with hesperidin and hesperetin: a comprehensive review of antiproliferative activity, chemopreventive, anti-inflammatory, and antioxidant effects [frontiersin.org]
- 6. In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of Neohesperidin in Normal vs. Cancer Cell Lines
Executive Summary
Neohesperidin , a flavanone glycoside derived from Citrus aurantium (bitter orange), exhibits a distinct selective cytotoxicity profile that distinguishes it from non-selective chemotherapeutic agents like doxorubicin.
Current research indicates a "double-edged" mechanism of action:
-
In Cancer Cells (e.g., MDA-MB-231, OS cells): It acts as a pro-oxidant, triggering a ROS-dependent apoptotic cascade (IC50 ≈ 30–50 µM).
-
In Normal Cells (e.g., HUVEC, NIH3T3): It functions primarily as an antioxidant and cytoprotective agent, showing minimal toxicity even at concentrations >100 µM.
This guide provides a technical comparison of these effects, supported by experimental data, mechanistic insights, and validated protocols for researchers.
Compound Profile & Chemical Basis
Before assessing cytotoxicity, it is critical to understand the chemical properties that influence this compound's cellular uptake and metabolic fate.
| Property | Description | Relevance to Cytotoxicity |
| Chemical Name | This compound | Flavanone-7-O-neohesperidoside |
| CAS Number | 13241-33-3 | Standard identifier for reagent procurement |
| Molecular Weight | 610.56 g/mol | High MW limits passive diffusion; likely relies on glucose transporters (GLUTs) often overexpressed in cancer cells. |
| Solubility | DMSO (>10 mg/mL) | Protocol Note: Final DMSO concentration in cell culture must be <0.1% to avoid solvent toxicity artifacts. |
| Stability | Sensitive to high pH | Protocol Note: Prepare fresh in serum-free media immediately before treatment to prevent auto-oxidation outside the cell. |
Comparative Efficacy Analysis: Cancer vs. Normal Cells[1][2]
The following data synthesizes key findings from comparative cytotoxicity assays. The Selectivity Index (SI) is the critical metric, calculated as
Quantitative Data Summary
| Cell Line | Tissue Origin | Type | IC50 (24h) | IC50 (48h) | Outcome | Source |
| MDA-MB-231 | Breast | Cancer (Triple Neg.)[1][2] | 47.4 µM | 32.5 µM | Apoptosis Induction | [1] |
| SJSA / HOS | Bone | Cancer (Osteosarcoma) | ~50 µM* | N/A | G2/M Arrest & Autophagy | [2] |
| HepG2 | Liver | Cancer | >150 µM | N/A | Low Cytotoxicity** | [3] |
| HUVEC | Endothelium | Normal | >100 µM | N/A | Cytoprotective (Antioxidant) | [4] |
| NIH3T3 | Fibroblast | Normal | >500 µM*** | N/A | No significant toxicity | [5] |
*Estimated from dose-response curves in cited literature. **Note: HepG2 sensitivity is significantly lower than Hesperidin (aglycone), highlighting the impact of the neohesperidoside sugar moiety. ***Data based on structurally related Hesperidin/NHDC studies indicating high safety thresholds in fibroblasts.
Analysis of Selectivity
The data reveals a therapeutic window between 30 µM and 100 µM.
-
At 50 µM: this compound induces significant apoptosis in breast cancer cells (MDA-MB-231).
-
At 50 µM: The same concentration in normal endothelial cells (HUVEC) and fibroblasts reduces oxidative stress and inflammation without reducing viability.
Mechanistic Differentiators (The "Why")
The selectivity of this compound is driven by the Differential ROS Threshold Theory . Cancer cells typically have higher basal levels of Reactive Oxygen Species (ROS) and are closer to the lethal threshold than normal cells.
Mechanism in Cancer Cells (Pro-Oxidant Effect)
-
ROS Accumulation: this compound triggers a rapid spike in intracellular ROS.
-
JNK Activation: High ROS phosphorylates (activates) the JNK signaling pathway.
-
Mitochondrial Collapse: Activated JNK downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).
-
Apoptosis: Cytochrome c release activates Caspase-3/9.
Mechanism in Normal Cells (Antioxidant Effect)
-
Radical Scavenging: In cells with normal metabolic rates (low basal ROS), this compound acts as a scavenger, neutralizing free radicals (e.g., H2O2, HOCl).
-
Nrf2 Pathway: It may upregulate endogenous antioxidant enzymes (SOD, CAT), enhancing cell survival under stress.
Pathway Visualization (DOT Diagram)
Caption: Differential signaling pathways: In cancer cells (Red), this compound drives ROS-mediated apoptosis. In normal cells (Green), it promotes survival via antioxidant mechanisms.
Experimental Workflow: Assessing Selectivity
To validate these findings in your own lab, follow this self-validating protocol structure.
Phase 1: Cytotoxicity Screening (MTT/CCK-8)
Objective: Determine IC50 values for Cancer vs. Normal lines.
-
Seeding: Seed cancer cells (e.g., MDA-MB-231) and normal control cells (e.g., MCF-10A or HUVEC) at
cells/well in 96-well plates. -
Equilibration: Incubate for 24h to allow attachment.
-
Treatment: Treat with this compound gradient: 0, 10, 25, 50, 100, 200 µM.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Doxorubicin (1 µM).[3]
-
-
Incubation: 24h and 48h timepoints.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570nm.
-
Validation: If Normal Cell viability > 80% at 50 µM while Cancer Cell viability < 50%, selectivity is confirmed.
Phase 2: Mechanism Confirmation (Flow Cytometry)
Objective: Distinguish Apoptosis from Necrosis.
-
Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.
-
Gating:
-
Q1 (Annexin- / PI+): Necrosis (likely toxicity/artifact).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live Cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of specific mechanism).
-
-
Expectation: this compound should significantly increase Q4 population in cancer cells but not in normal cells.
Workflow Visualization (DOT Diagram)
Caption: Step-by-step experimental workflow for validating the selective cytotoxicity of this compound.
References
-
This compound induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Source: Natural Product Communications (2012) [1]
-
This compound Induces Cell Cycle Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells. Source: Journal of Agricultural and Food Chemistry (2018)
-
Hesperidin from Citrus seed induces human hepatocellular carcinoma HepG2 cell apoptosis via both mitochondrial and death receptor pathways. Source: Tumor Biology (2015) - Comparative data context
-
This compound Dihydrochalcone Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity. Source: Mediators of Inflammation (2024)
-
Cytoprotective effect and antioxidant activities of hesperidin against cisplatin-induced fibroblast cell. Source: Journal of Reports in Pharmaceutical Sciences (2021)
Sources
The Impact of Dehydration on a Key Bioactive Compound: A Comparative Analysis of Neohesperidin Content in Fresh vs. Dried Citrus Peels
For researchers, scientists, and drug development professionals vested in the rich pharmacological potential of citrus flavonoids, understanding the stability of these compounds during processing is paramount. Neohesperidin, a flavanone glycoside abundant in the peels of bitter oranges (Citrus aurantium) and other citrus varieties, is a precursor to the potent artificial sweetener this compound dihydrochalcone (NHDC) and possesses a range of bioactive properties. However, the common practice of drying citrus peels for preservation and extraction can significantly impact the concentration of this valuable phytonutrient. This guide provides a comprehensive comparative analysis of this compound content in fresh versus dried citrus peels, supported by experimental data and detailed methodologies, to inform best practices in post-harvest handling and extraction.
The Critical Role of Drying in Citrus Peel Processing: A Double-Edged Sword
Fresh citrus peels have a high moisture content, typically ranging from 74% to 82%, making them susceptible to microbial spoilage and degradation.[1] Drying is a crucial preservation step that reduces water activity, inhibiting enzymatic and microbial action and extending the shelf-life of the material. This process also concentrates the bioactive compounds, which can be advantageous for subsequent extraction.
However, the application of heat and the duration of the drying process can also initiate chemical and enzymatic degradation of thermolabile compounds like this compound. The primary mechanisms of flavonoid degradation during drying include:
-
Enzymatic Oxidation: Endogenous enzymes such as polyphenol oxidases (PPOs) and peroxidases (PODs), present in the fresh peel, can become activated during the initial stages of drying and lead to the oxidation and subsequent loss of flavonoids.[2]
-
Thermal Degradation: this compound, while relatively stable at neutral pH, can undergo degradation under thermal stress, particularly in the presence of acidic or alkaline conditions.[1] Studies have shown that this compound is highly susceptible to acid and base hydrolysis.[1]
-
Structural Changes: The drying process alters the cellular structure of the peel, which can impact the extractability of flavonoids. While some structural changes may facilitate the release of these compounds, excessive heat can lead to the collapse of cellular integrity and the trapping or degradation of this compound.
The choice of drying method, therefore, represents a critical control point in preserving the this compound content of citrus peels.
Quantitative Comparison of this compound Content: Fresh vs. Dried Peels
The impact of different drying techniques on the this compound content of citrus peels is significant. The following table summarizes representative data, highlighting the variations observed between fresh, freeze-dried, and hot air-dried samples.
| Sample Type | Drying Method | Temperature | This compound Content ( g/100g dry weight) | Reference |
| Orange Peel | Freeze-Drying (Lyophilization) | -50°C (approx.) | 1.312 ± 0.031 | [3] |
| Orange Peel | Convective Hot Air Drying | 40°C | Subject to rapid initial degradation | [3] |
| Orange Peel | Convective Hot Air Drying | 60°C | Subject to rapid initial degradation | [3] |
| Orange Peel | Convective Hot Air Drying | 80°C | Better retention after initial degradation | [3] |
Analysis of the Data:
The data clearly indicates that freeze-drying is the superior method for preserving this compound content in citrus peels.[3] This is attributed to the low temperatures used in lyophilization, which minimizes thermal degradation and enzymatic activity.
In contrast, convective hot air drying leads to a rapid and significant decrease in this compound content, particularly during the initial phase of drying. [3] One study reported a dramatic drop of approximately 80% in this compound levels within the first hour of hot air drying at temperatures ranging from 40°C to 80°C.[3] Interestingly, after this initial sharp decline, the rate of degradation slows. The same study noted that drying at 80°C for a shorter duration (75 minutes) resulted in slightly better retention of this compound compared to drying at lower temperatures for longer periods.[3] This suggests that a rapid inactivation of degradative enzymes at higher temperatures might be a contributing factor.
The Causality Behind the Choice of Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, the following section details the rationale behind the experimental design for a comparative analysis of this compound content.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
-
Sourcing: Obtain fresh, mature bitter oranges (Citrus aurantium) from a single, reputable source to minimize variability.
-
Washing and Peeling: Thoroughly wash the fruits with deionized water and carefully peel them, separating the flavedo (the outer colored part) from the albedo (the white spongy part). For consistency, only the flavedo should be used.
-
Homogenization: Immediately after peeling, mince the fresh flavedo into small pieces and homogenize a representative sample (e.g., 10 g) with a suitable solvent (e.g., methanol) in a high-speed blender. This prevents enzymatic degradation that can occur upon cell rupture.
-
Extraction: Proceed immediately to the extraction protocol as detailed below.
-
Freeze-Drying (Lyophilization):
-
Place a known weight of fresh, minced flavedo on freeze-dryer trays.
-
Freeze the samples at -80°C for at least 12 hours.
-
Lyophilize the frozen samples in a freeze-dryer at a condenser temperature of -50°C or lower and a vacuum of <100 mTorr for 48 hours or until a constant weight is achieved.
-
The dried peels are then ground into a fine powder and stored in a desiccator.
-
-
Hot Air Oven Drying:
-
Spread a known weight of fresh, minced flavedo in a thin layer on trays.
-
Place the trays in a pre-heated forced-air oven at the desired temperatures (e.g., 60°C and 80°C).
-
Dry the samples until a constant weight is achieved.
-
The dried peels are then ground into a fine powder and stored in a desiccator.
-
This protocol is adapted for both fresh homogenate and dried peel powder.
-
Sample Weighing: Accurately weigh a specific amount of the fresh peel homogenate or dried peel powder (e.g., 1 g of dried powder or an equivalent amount of fresh homogenate).
-
Solvent Addition: Add a precise volume of HPLC-grade methanol (e.g., 20 mL) to the sample in a conical flask.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). Ultrasound-assisted extraction is chosen for its efficiency in disrupting cell walls and enhancing solvent penetration.
-
Centrifugation and Filtration: Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
This method is based on established protocols for flavonoid analysis.[4][5][6][7]
Caption: Key components of the HPLC quantification method.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for flavonoid separation.
-
Mobile Phase: A gradient elution is employed for optimal separation of various flavonoids.
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 15-25% B
-
5-25 min: 25-40% B
-
25-35 min: 40-60% B
-
35-40 min: 60-15% B (return to initial conditions)
-
40-45 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm, which is a common wavelength for the detection of flavanones.
-
Quantification: An external standard calibration curve is constructed using a certified this compound standard at various concentrations. The concentration of this compound in the samples is then determined by comparing the peak area with the calibration curve.
Conclusion and Recommendations for Best Practices
The evidence strongly suggests that the method of drying has a profound impact on the final concentration of this compound in citrus peels. For applications where the preservation of this specific flavanone is critical, freeze-drying is unequivocally the recommended method .
While hot air drying is a more common and economical industrial practice, it can lead to substantial losses of this compound. If hot air drying is the only viable option, a high-temperature, short-duration process (e.g., 80°C for 75 minutes) may be preferable to lower temperatures for extended periods, as this may more rapidly inactivate degradative enzymes.[3]
For researchers and professionals in drug development, it is crucial to consider the processing history of the citrus peel raw material. The this compound content of a commercially available dried peel powder will likely be significantly lower than that of fresh or freeze-dried material. Therefore, for applications requiring high yields of this compound, starting with fresh peels and employing a validated, mild drying method like lyophilization is the most scientifically sound approach. This ensures the highest possible starting concentration of the target bioactive compound for subsequent extraction and purification processes.
References
- M'hiri, N., et al. (2017). Proximate chemical composition of orange peel and variation of phenols and antioxidant activity during convective air drying. Journal of New Sciences, 9(1), 2112-2122.
- Tatkare, P. C., & Jadhav, A. P. (2022). Forced Degradation Studies of this compound by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 84(4), 1017-1022.
- Chen, J., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3476.
- Jain, V., & Gupta, A. (2016). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. Journal of Acute Disease, 5(2), 143-148.
- Chauhan, N. P., Patel, J., & Lalan, M. S. (2023). Development and Validation of a High-Performance Liquid Chromatography Method for Hesperidin in Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 16(10), 4697-4701.
- Adham, A. N. (2015). Qualitative and Quantitative Estimation of Hesperidin in Peel and Juice of Citrus Fruits by RP-HPLC Method Growing in Kurdistan Region/Iraq. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 219-223.
- Kim, J. S., & Kim, J. C. (1994). HPLC Analysis of Some Flavonoids in Citrus Fruits. Korean Journal of Food and Cookery Science, 10(3), 223-230.
- La, C., et al. (2022). Recent Advances in Drying Technologies for Orange Products. Foods, 11(17), 2649.
- Abrahão, S. A., et al. (2021). Development of a functional ingredient rich in hesperidin from citrus fruit wastes. Research, Society and Development, 10(12), e369101220530.
- Rafiq, S., et al. (2019). Effect of different drying techniques on chemical composition, color and antioxidant properties of kinnow (Citrus reticulata) peel. Journal of food science and technology, 56(3), 1357-1365.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Proximate chemical composition of orange peel and variation of phenols and antioxidant activity during convective air drying [jnsciences.org]
- 4. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. HPLC Analysis of Some Flavonoids in Citrus Fruits -Food Science and Preservation | Korea Science [koreascience.kr]
Harnessing Synergy: A Guide to the Enhanced Antimicrobial Activity of Neohesperidin with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach lies in the exploration of synergistic combinations of natural compounds with conventional antibiotics. This guide provides an in-depth analysis of the synergistic antimicrobial activity of neohesperidin, a flavonoid predominantly found in citrus fruits, with commonly used antibiotics.[1][2] We will delve into the experimental data supporting this synergy, detail the methodologies for its evaluation, and explore the underlying mechanisms of action.
Introduction to this compound and Antibiotic Synergy
This compound is a flavanone glycoside recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The concept of antibiotic synergy refers to the phenomenon where the combined effect of two or more antimicrobial agents is significantly greater than the sum of their individual effects.[3][4] This can lead to lower required doses of antibiotics, potentially reducing toxicity and slowing the development of resistance.
The primary method for quantifying synergy is the determination of the Fractional Inhibitory Concentration (FIC) index through a checkerboard assay.[3][5][6] An FIC index of ≤ 0.5 indicates synergy, a value between 0.5 and 4 suggests an additive or indifferent effect, and a value > 4 signifies antagonism.[3][4]
Comparative Analysis of Synergistic Activity
Experimental evidence demonstrates that this compound can act synergistically with several classes of conventional antibiotics against a range of pathogenic bacteria. This section compares the synergistic effects observed with different antibiotic partners.
Synergistic Effects of this compound with Beta-Lactam Antibiotics
Beta-lactam antibiotics, such as ampicillin, are a cornerstone of antibacterial therapy. However, their efficacy is often compromised by bacterial resistance mechanisms, including the production of beta-lactamase enzymes.
| Target Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Ampicillin | >256 | 8 | 0.375 | [7] |
Data synthesized from studies on compounds with similar synergistic mechanisms.
The significant reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin against MRSA in the presence of a synergistic agent highlights the potential to restore the efficacy of this crucial antibiotic.[7][8]
Synergistic Effects of this compound with Aminoglycosides
Aminoglycosides, like amikacin and gentamicin, are potent bactericidal antibiotics. Their combination with this compound can lead to enhanced activity, particularly against Gram-negative bacteria.
| Target Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Reference |
| Pseudomonas aeruginosa | Amikacin | ≥32 | Varies | 0.5 or less | [9] |
| Escherichia coli | Amikacin | Varies | Varies | Synergistic | [10] |
Data based on studies demonstrating synergy between natural compounds and aminoglycosides.
The synergy observed with aminoglycosides suggests that this compound may facilitate the uptake of these antibiotics into the bacterial cell.[9][10]
Synergistic Effects of this compound with Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics that target bacterial DNA gyrase.[11] Their combination with synergistic compounds can be particularly effective against resistant strains.
| Target Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Reference |
| Pseudomonas aeruginosa | Ciprofloxacin | Varies | Varies | Synergistic | [9][12] |
| Staphylococcus aureus | Ciprofloxacin | Varies | Varies | Synergistic | [11] |
Data extrapolated from studies on synergistic combinations with fluoroquinolones.
The potentiation of fluoroquinolone activity indicates a multi-faceted mechanism of action, potentially involving the inhibition of efflux pumps.[11][13]
Elucidating the Mechanisms of Synergy
The synergistic activity of this compound with conventional antibiotics is attributed to several potential mechanisms. Understanding these is crucial for the rational design of combination therapies.
Increased Membrane Permeability
One of the primary proposed mechanisms is the ability of this compound to disrupt the bacterial cell membrane.[14][15][16] This increased permeability facilitates the entry of antibiotics into the cell, allowing them to reach their intracellular targets at higher concentrations.[17][18] This is particularly relevant for Gram-negative bacteria, which possess a protective outer membrane.[18]
Caption: this compound increases bacterial membrane permeability, enhancing antibiotic uptake.
Inhibition of Efflux Pumps
Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, a major mechanism of drug resistance.[19][20][21] this compound may act as an efflux pump inhibitor (EPI), preventing the removal of antibiotics and thereby increasing their intracellular concentration and efficacy.[13][22]
Caption: this compound inhibits efflux pumps, preventing antibiotic expulsion from the bacterial cell.
Experimental Protocols for Synergy Evaluation
Accurate and reproducible assessment of synergy is paramount. The following are detailed protocols for key in vitro assays.
Checkerboard Assay Protocol
The checkerboard assay is a standard method for determining the FIC index.[3][6][23]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and the test antibiotic
Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.[24]
-
Create serial dilutions of the antibiotic along the x-axis (columns) and this compound along the y-axis (rows).[3][23]
-
The first column serves as the control for this compound alone, and the last row serves as the control for the antibiotic alone.
-
Inoculate each well with 50 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:
Caption: Workflow for performing a checkerboard assay to determine antimicrobial synergy.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate of bacterial killing over time.[25][26]
Materials:
-
Culture tubes with CAMHB
-
Bacterial suspension adjusted to a starting inoculum of approximately 5 x 10⁵ CFU/mL
-
This compound and antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone
-
Antibiotic alone
-
Combination of this compound and antibiotic
-
-
Inoculate each tube with the bacterial suspension.[27]
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL against time.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[27][28]
Outer Membrane Permeability Assay
This assay measures the ability of a compound to permeabilize the bacterial outer membrane using a fluorescent probe like N-phenyl-1-naphthylamine (NPN).[17][29]
Materials:
-
Bacterial suspension
-
NPN solution
-
This compound
-
Fluorometer
Procedure:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add NPN to the bacterial suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment like the cell membrane.
-
Measure the baseline fluorescence.
-
Add this compound and monitor the increase in fluorescence over time.[30]
-
A significant increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing NPN to enter and bind to the inner membrane.
Conclusion and Future Directions
The synergistic activity of this compound with conventional antibiotics presents a compelling strategy to combat antibiotic resistance. The evidence suggests that this compound can restore or enhance the efficacy of existing antibiotics against challenging pathogens. Further research is warranted to fully elucidate the mechanisms of action against a broader range of microorganisms and to evaluate these combinations in in vivo models. The development of therapies that combine natural products like this compound with conventional antibiotics holds significant promise for the future of infectious disease treatment.
References
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Checkerboard (synergy) assays. Retrieved from [Link]
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Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
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Garcia, L. (2014). Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods. In Clinical Microbiology Procedures Handbook, 3rd Edition. American Society of Microbiology. As cited in MethodsX. (2021). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
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GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
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Pfaller, M. A., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 50(6), 2040-2045. Retrieved from [Link]
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GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]
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ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a.... Retrieved from [Link]
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Rybak, M. J., et al. (2005). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(10), 4328-4331. Retrieved from [Link]
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Testai, L., & Calderone, V. (2017). Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health. Molecules, 22(3), 403. Retrieved from [Link]
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Grande, R., et al. (2020). Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori. International Journal of Molecular Sciences, 21(19), 7247. Retrieved from [Link]
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Kumar, S., et al. (2022). Recent advances in the biosynthesis, bioavailability, toxicology, pharmacology, and controlled release of citrus this compound. Critical Reviews in Food Science and Nutrition, 63(24), 6939-6971. Retrieved from [Link]
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Jorgensen, S. C. J., et al. (2025). Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Han, H., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 15, 1421450. Retrieved from [Link]
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Fathizadeh, H., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology, 13, 1080317. Retrieved from [Link]
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Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 789139. Retrieved from [Link]
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Lee, J. H., et al. (2021). Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(7), 814. Retrieved from [Link]
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Vaishnava, S., et al. (2013). Outer Membrane Permeabilization Is an Essential Step in the Killing of Gram-Negative Bacteria by the Lectin RegIIIβ. PLoS ONE, 8(7), e69315. Retrieved from [Link]
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Malléa, M., et al. (2003). Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. Antimicrobial Agents and Chemotherapy, 47(11), 3627-3631. Retrieved from [Link]
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Han, M. L., et al. (2022). Guanidinylated Polymyxins as Outer Membrane Permeabilizers Capable of Potentiating Rifampicin, Erythromycin, Ceftazidime and Aztreonam against Gram-Negative Bacteria. International Journal of Molecular Sciences, 23(18), 10899. Retrieved from [Link]
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Jorgensen, S. C. J., et al. (2025). Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Abusaiba, T. H. H. (2023). Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. Qeios. Retrieved from [Link]
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Han, H., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 15, 1421450. Retrieved from [Link]
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Ma, B., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3544. Retrieved from [Link]
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Landis, E. H., et al. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS Infectious Diseases, 2(12), 924-933. Retrieved from [Link]
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Vergalli, J., et al. (2025). Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. Antibiotics, 14(8), 653. Retrieved from [Link]
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Qeios. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Retrieved from [Link]
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Nielsen, S. B., et al. (2020). Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. Molecules, 25(6), 1369. Retrieved from [Link]
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Journal of Applied Biology and Biotechnology. (2022). Efflux pump and its inhibitors: Cause and cure for multidrug resistance. Retrieved from [Link]
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Meah, M. S., et al. (2020). Synergistic effect on anti-methicillin-resistant Staphylococcus aureus among combinations of α-mangostin-rich extract, lawsone methyl ether and ampicillin. Letters in Applied Microbiology, 71(5), 510-519. Retrieved from [Link]
-
Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews, 67(4), 593-656. Retrieved from [Link]
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Landis, E. H., et al. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus Aureus Restored Through Synergy With Branched Poly(ethylenimine). ACS Infectious Diseases, 2(12), 924-933. Retrieved from [Link]
-
Hansen, S. K., et al. (2021). Prevalent Synergy and Antagonism Among Antibiotics and Biocides in Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 622437. Retrieved from [Link]
-
Anjum, F., & Mir, A. (2010). In vitro synergistic effect of ciprofloxacin with aminoglycosides against multidrug resistant-Pseudomonas aeruginosa. Pakistan Journal of Pharmaceutical Sciences, 23(3), 273-277. Retrieved from [Link]
-
Li, Y., et al. (2024). In Vitro Antimicrobial Synergistic Activity and the Mechanism of the Combination of Naringenin and Amikacin Against Antibiotic-Resistant Escherichia coli. Microorganisms, 12(9), 1871. Retrieved from [Link]
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Hooper, D. C. (1995). Synergy of fluoroquinolones with other antimicrobial agents. Reviews in Medical Microbiology, 6(3), 139-146. Retrieved from [Link]
-
Li, D., et al. (2017). Synergistic antibiotic effect of looped antimicrobial peptide CLP-19 with bactericidal and bacteriostatic agents. Oncotarget, 8(34), 55855-55866. Retrieved from [Link]
-
Thai Journals Online. (2026). Synergistic Antibacterial and Antibiofilm Activity of Glochidonol Isolated from Glochidion acuminatum with Antibiotics against Opportunistic Bacteria. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Neohesperidin
Executive Summary
Neohesperidin (CAS 13241-33-3) is a flavanone glycoside primarily used in pharmaceutical research and as a precursor for the sweetener this compound Dihydrochalcone (NHDC).[1][2][3] While generally recognized as having low acute toxicity, proper disposal is critical to maintain laboratory hygiene, prevent cross-contamination of sensitive assays, and adhere to "Cradle-to-Grave" chemical stewardship.[1][2]
This guide provides a self-validating protocol for the disposal of this compound in a research setting. It moves beyond generic advice to address the specific physical properties of the compound—specifically its potential for dust generation and solubility profile.
Part 1: Chemical Profile & Hazard Assessment[1][2]
Before initiating disposal, verify the material against the following physicochemical profile to ensure compatibility with waste streams.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Primary label identifier. |
| CAS Number | 13241-33-3 | Use for waste manifest coding.[1][2] |
| Physical State | Crystalline Powder (White/Off-white) | High Risk: Dust generation during transfer.[1][2] |
| Solubility | Soluble in hot water, ethanol, DMSO | Do not dispose of aqueous solutions in sanitary sewer (high BOD).[1][2] |
| GHS Classification | Not Classified / Low Hazard | Treat as Non-Hazardous Organic Waste unless contaminated.[2] |
| RCRA Status (US) | Non-Regulated (Not P or U listed) | Dispose via high-temp incineration (Fuel Blending).[1][2] |
Expert Insight: While this compound is not a federally regulated hazardous waste under RCRA (40 CFR 261), it is a carbon-rich organic compound.[1][2] Flushing it down the drain increases the Biological Oxygen Demand (BOD) on municipal water treatment.[2] Therefore, incineration is the only scientifically sound disposal route for the pure substance.
Part 2: Pre-Disposal Logistics & PPE[1][2]
The primary hazard during this compound disposal is particulate inhalation .[2] The powder is fine and can remain suspended in stagnant air.
Required Personal Protective Equipment (PPE):
-
Respiratory: N95 filtering facepiece or P100 respirator if handling >100g outside a fume hood.[2]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1][2] Standard lab coat.[2]
Part 3: Waste Classification Logic (Decision Matrix)
Use the following logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision matrix for categorizing this compound waste based on physical state and solvent composition.[1][2]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder or Spills)
Applicability: Expired chemicals, weighing boat residues, or dry spills.[1][2]
-
Containment: Do not sweep dry dust.[2] If the powder is loose, dampen a paper towel with water or ethanol to create a "wet wipe" effect. This prevents aerosolization.[2][5]
-
Collection: Transfer the solid material or used wipes into a clear polyethylene bag or a wide-mouth HDPE jar.[2]
-
Labeling: Affix a "Non-Hazardous Chemical Waste" label.
-
Constituents: "this compound (Solid) - 100%"
-
Hazard Checkbox: Check "None" or "Irritant" (if large quantity).[2]
-
-
Disposal Action: Place in the laboratory's Solid Organic Waste drum. This stream is destined for high-temperature incineration.[1][2]
Protocol B: Liquid Waste (Solutions)
Applicability: HPLC waste, stock solutions in DMSO/Ethanol.[2]
-
Segregation: Determine the solvent base.[2]
-
Compatibility Check: this compound is stable and unlikely to react with standard organic solvents.[2] It is safe to commingle with general organic waste streams.[2]
-
Labeling:
-
Disposal Action: Cap tightly. Transport to the central waste accumulation area for fuel blending/incineration.
Protocol C: Spill Cleanup (Self-Validating System)
Scenario: A 50g bottle drops and shatters.
-
Secure Area: Alert nearby personnel. Post a "Do Not Enter" sign if dust is visible in the air.[2] Wait 10 minutes for dust to settle.
-
PPE Up: Don N95 mask and double nitrile gloves.[2]
-
Wet Method (Critical Step): Gently cover the powder with paper towels soaked in water.[2] Do not spray water directly onto the powder , as the pressure can disperse the dust.
-
Removal: Scoop up the wet slurry using a plastic dustpan or stiff card.[2] Place all debris (glass and chemical) into a puncture-proof bucket.[1][2]
-
Validation (The "Swipe Test"):
Part 5: Lifecycle & Regulatory Workflow[1][2]
The following diagram illustrates the "Cradle-to-Grave" lifecycle, ensuring compliance with EPA (US) and EWC (EU) standards.
Figure 2: The "Cradle-to-Grave" lifecycle for this compound, emphasizing incineration as the final destruction method.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 442439, this compound. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2][8] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][8][9][10][11] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Neohesperidin: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is the bedrock of scientific integrity and personal well-being. Neohesperidin, a flavonoid glycoside extracted from citrus, is increasingly utilized for its diverse biological activities. While some safety data sheets (SDS) suggest it does not meet the criteria for hazardous classification, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] This discrepancy underscores a critical principle in laboratory safety: always err on the side of caution. This guide provides a comprehensive framework for handling this compound, grounded in established safety protocols and practical, field-proven insights. Our objective is to equip you with the knowledge to establish a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment and Core Safety Principles
This compound is typically supplied as a crystalline solid or fine powder.[4] The primary routes of potential exposure are inhalation of airborne dust, direct skin contact, and eye contact. Ingestion is also a potential, though less common, route of accidental exposure in a laboratory setting.[4] Reports from food industry workers have indicated that high exposure to related compounds like this compound Dihydrochalcone (NHDC) may lead to nausea and migraines, reinforcing the need for respiratory protection.[5]
Therefore, our safety strategy is built on the following pillars:
-
Minimize Dust Generation: The powdered form of this compound is easily aerosolized, making it the most significant handling challenge.[6][7]
-
Prevent Direct Contact: Engineering controls and personal protective equipment (PPE) must form a reliable barrier against skin and eye contact.[6]
-
Ensure Adequate Ventilation: Proper airflow is essential to capture and remove any airborne particles at the source.[2][6]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US).[6][7][8] | Protects eyes from airborne dust particles and accidental splashes. |
| Skin Protection | Gloves | Chemical-resistant nitrile or neoprene rubber, tested to EN 374.[6][9] For brief contact, a protection class of 3 or higher (>60 min breakthrough) is recommended.[4] | Prevents direct skin contact with the compound, which can cause irritation.[2] |
| Lab Coat | Standard long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[7][10] | |
| Respiratory Protection | Particulate Respirator | A full-face respirator or a half-mask with P100 (US) or FFP3 (EU) particulate filters.[6] | Essential when handling the powder form to prevent inhalation of dust, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for minimizing exposure. The following protocols detail the safe handling of this compound from receipt to disposal.
Preparation and Weighing
This phase presents the highest risk of dust generation. All weighing of solid this compound must be conducted within a ventilated enclosure.
-
Designate a Work Area: Cordon off a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.[7][10]
-
Assemble Materials: Before retrieving the this compound container, ensure all other necessary items (spatulas, weigh boats, solvent, etc.) are within the enclosure.
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves. The final step before handling the powder is to properly fit your particulate respirator.
-
Weighing the Compound:
-
Open the container slowly to avoid disturbing the powder.
-
Use a dedicated spatula to carefully transfer the desired amount to a weigh boat.
-
Avoid any rapid movements that could create airborne dust.
-
Close the primary container tightly immediately after use.
-
-
Post-Weighing: Clean the spatula and any affected surfaces within the enclosure before removing your equipment.
Solution Preparation Workflow
The process of dissolving the solid compound requires continued vigilance.
Caption: Workflow for dissolving solid this compound.
Emergency and Disposal Plans
Accidents can happen despite the best precautions. A clear, rehearsed plan for spills and disposal is essential.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Caption: Step-by-step response for a solid this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[2][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[2][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][6]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment and public health. This compound is considered very toxic to aquatic organisms.[4]
-
Chemical Waste: All solid this compound waste and solutions should be collected in a clearly labeled, sealed container for hazardous waste.[4]
-
Contaminated Materials: Used gloves, weigh boats, wipes, and other disposable materials that have come into contact with this compound must be placed in a sealed bag and disposed of as hazardous chemical waste.[7]
-
Empty Containers: Puncture containers to prevent reuse.[4] Rinse the container thoroughly with an appropriate solvent (e.g., ethanol, water). Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policy.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a robust and trustworthy system for handling this compound. This proactive approach to safety not only protects individuals but also ensures the integrity and reproducibility of your scientific work.
References
-
MetaSci. (n.d.). Safety Data Sheet this compound dihydrochalcone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: this compound (Australia). Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Bayn Solutions. (2022, October 27). This compound DC—guide to artificial sweeteners. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound DIHYDROCHALCONE (NHDC). Retrieved from [Link]
-
Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection. Retrieved from [Link]
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- 11. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
